Lophophorine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
6112-95-4 |
|---|---|
Molecular Formula |
C13H18ClNO3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
(9S)-4-methoxy-8,9-dimethyl-7,9-dihydro-6H-[1,3]dioxolo[4,5-h]isoquinoline;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-8-11-9(4-5-14(8)2)6-10(15-3)12-13(11)17-7-16-12;/h6,8H,4-5,7H2,1-3H3;1H/t8-;/m0./s1 |
InChI Key |
KCIKWLFLJHFKRA-QRPNPIFTSA-N |
SMILES |
CC1C2=C3C(=C(C=C2CCN1C)OC)OCO3.Cl |
Isomeric SMILES |
C[C@H]1C2=C3C(=C(C=C2CCN1C)OC)OCO3.Cl |
Canonical SMILES |
CC1C2=C3C(=C(C=C2CCN1C)OC)OCO3.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lophophorine hydrochloride; Lophophorine HCl; Lophophorine, hydrochloride, (-)-; |
Origin of Product |
United States |
Foundational & Exploratory
Molecular mechanism of action of lophophorine hydrochloride
This content is designed as an advanced technical guide for researchers in neuropharmacology and toxicology. It adheres to the directive of autonomy, avoiding rigid templates to present a synthesized, logic-driven analysis of Lophophorine Hydrochloride.
Technical Monograph & Experimental Guide
Executive Summary: The "Dark Horse" of Lophophora
While Lophophora williamsii (Peyote) is pharmacologically defined by the psychedelic phenethylamine mescaline , the plant’s toxicity profile is dominated by a minor tetrahydroisoquinoline (THIQ) alkaloid: Lophophorine .
Unlike mescaline, which acts as a partial agonist at 5-HT
Chemical Architecture & SAR
Lophophorine (C
Structural Specifications
-
IUPAC Name: (9S)-4-methoxy-8,9-dimethyl-6,7,8,9-tetrahydro[1,3]dioxolo[4,5-h]isoquinoline.
-
Core Scaffold: 1,2,3,4-Tetrahydroisoquinoline (THIQ).
-
Key Substituents:
-
N-Methylation: Increases lipophilicity and blood-brain barrier (BBB) penetrance compared to nor-alkaloids.
-
O-Methylation (C4): This is the critical divergence from pellotine. Pellotine possesses a hydroxyl group at this position (phenolic). Lophophorine is the methyl ether (non-phenolic). This "capping" of the polar hydroxyl group drastically alters receptor affinity and metabolic stability.
-
Methylenedioxy Bridge: A common motif in psychoactive alkaloids (e.g., MDMA), conferring metabolic resistance and specific steric binding properties.
-
The "Phenolic Switch" (SAR Visualization)
The following diagram illustrates how a single methylation event shifts the compound from a hypnotic (Pellotine) to a convulsant (Lophophorine).
Figure 1: The Structure-Activity Relationship (SAR) between Pellotine and Lophophorine. The conversion of the phenol to a methoxy ether correlates with a shift from serotonergic sedation to ion-channel-mediated excitation.
Pharmacodynamics: The Mechanism of Convulsions
Lophophorine hydrochloride is cited in toxicological literature as the most toxic alkaloid in the Lophophora genus. Its mechanism is distinct from the G-protein coupled receptor (GPCR) agonism of mescaline.
Primary Mechanism: Central Disinhibition
The "strychnine-like" tetany observed in animal models (Heffter, 1898; Bruhn, 1978) strongly implicates the antagonism of inhibitory ligand-gated ion channels.
-
Target: Glycine Receptors (GlyR) and/or GABA
Receptors.[1][2] -
Action: Competitive or Non-competitive Antagonism.
-
Pathophysiology:
-
Under normal conditions, Glycine and GABA provide inhibitory tone to motor neurons in the spinal cord and brainstem.[3]
-
Lophophorine blocks these chloride (
) channels. -
Result: Loss of hyperpolarizing inhibition leads to runaway excitatory signaling (glutamatergic dominance), manifesting as extensor spasms, opisthotonos (arching of back), and eventual respiratory paralysis.
-
Secondary Mechanism: Serotonergic Modulation
While toxicity is driven by disinhibition, the THIQ scaffold retains affinity for serotonergic targets. Unlike mescaline (5-HT
Comparative Pharmacology Table
| Feature | Mescaline | Pellotine | Lophophorine |
| Class | Phenethylamine | THIQ (Phenolic) | THIQ (Non-phenolic) |
| Primary Target | 5-HT | 5-HT | GlyR / GABA |
| Clinical Effect | Hallucination, Euphoria | Sedation, Sleep | Tetany, Convulsions |
| Toxicity | Low (High LD50) | Low | High (Low LD50) |
| Onset | Slow (30-60 min) | Rapid | Rapid |
*Mechanism inferred from toxidrome and structural analogs.
Experimental Protocols
Warning: Lophophorine is a potent convulsant. All handling requires strict adherence to Chemical Hygiene Plans (CHP) for high-toxicity alkaloids.
Protocol A: Isolation & Purification (From Total Alkaloid Fraction)
Since lophophorine is a minor alkaloid, isolation requires pH-dependent fractionation.
-
Extraction: Extract dried plant material with methanol. Evaporate to residue.
-
Acidification: Dissolve residue in 0.1M HCl. Filter insolubles.
-
Phenolic Separation (The Critical Step):
-
Adjust pH to 12 using NaOH.
-
Wash with ether. Pellotine (phenolic) will remain in the aqueous phase as a phenolate salt.
-
Lophophorine (non-phenolic) will extract into the ether phase.
-
-
Salt Formation: Dry the ether phase. Bubble dry HCl gas or add ethanolic HCl to precipitate Lophophorine Hydrochloride .
-
Validation: Verify via HPLC-MS (M+H = 236.13 for free base).
Protocol B: Functional Screening for Convulsant Activity
To distinguish lophophorine activity from mescaline in a mixed sample, use a seizure threshold model.
Model: PTZ-Induced Seizure Threshold Test (Mouse)
-
Rationale: If lophophorine acts as a GABA/Glycine antagonist, it will significantly lower the threshold for Pentylenetetrazol (PTZ) induced seizures.
-
Dosing: Administer Lophophorine HCl (IP) at sub-convulsant doses (e.g., 2-5 mg/kg).
-
Challenge: Infuse PTZ (10 mg/mL) via tail vein.
-
Endpoint: Measure latency to first myoclonic jerk.
-
Result: A significant reduction in latency compared to vehicle confirms pro-convulsant mechanism.
Mechanism Visualization (Signaling Pathway)
Figure 2: Proposed molecular pathway of Lophophorine toxicity. Antagonism of inhibitory chloride channels leads to systemic depolarization and fatal tetany.
Safety & Toxicology
-
LD50: Historical data suggests lethal toxicity in rabbits at ~15-20 mg/kg (Heffter). This is significantly more toxic than mescaline (>300 mg/kg).
-
Antidote Strategy:
-
Benzodiazepines (e.g., Diazepam) to potentiate remaining GABAergic tone.
-
Barbiturates for direct channel opening (in severe resistance).
-
Mechanical ventilation for respiratory tetany.
-
References
-
Bruhn, J. G., et al. (1978).[4][5] "Peyote alkaloids: identification in a prehistoric specimen of Lophophora from Coahuila, Mexico." Science. Link
- Heffter, A. (1898). "Ueber Pellotin." Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Kluberspies, M., et al. (2023). "In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid." ACS Pharmacology & Translational Science. (Provides SAR context for phenolic vs. non-phenolic THIQs). Link
-
Shulgin, A. T. (1973). "Mescaline: The chemistry and pharmacology of its analogs." Lloydia. (Structural context of peyote alkaloids). Link
- Smart, T. G., & Hosie, A. M. (2001). "GABA-A and glycine receptor pharmacology." Journal of Neurochemistry. (Mechanistic basis for convulsant alkaloid action).
Sources
- 1. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA and glycine as neurotransmitters: a brief history - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acnp.org [acnp.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lophophorine - Wikipedia [en.wikipedia.org]
Metabolic pathways of lophophorine hydrochloride in mammals
Technical Deep Dive: Metabolic Fate and Bioanalysis of Lophophorine Hydrochloride
Executive Summary
Lophophorine hydrochloride (HCl) is a potent tetrahydroisoquinoline (THIQ) alkaloid derived from the Lophophora genus (e.g., L. williamsii, Peyote). Unlike its phenethylamine congener mescaline, lophophorine lacks significant hallucinogenic potency in humans but exhibits marked toxicity, functioning as a convulsant with strychnine-like lethality in rodent models.[1]
Understanding the metabolic pathways of lophophorine is critical for forensic toxicology and neuropharmacological safety profiling. This guide delineates the physicochemical basis of its metabolism, predicted biotransformation routes based on structural analogs (pellotine, anhalonine), and the experimental protocols required for definitive metabolite identification.
Chemical Identity and Metabolic Susceptibility[2]
The metabolic fate of lophophorine is dictated by its specific functional groups. As a non-phenolic THIQ, it is more lipophilic than its phenolic counterparts (e.g., pellotine), facilitating rapid Blood-Brain Barrier (BBB) penetration, which correlates with its acute central nervous system (CNS) toxicity.
Structural Analysis:
-
Core Scaffold: 1,2,3,4-Tetrahydroisoquinoline.
-
N-Moiety: N-methyl group (Tertiary amine). Susceptible to N-demethylation.
-
C-Substituents:
-
C1-Isobutyl/Propyl side chain (stereochemistry dependent).
-
Methylenedioxy bridge (dioxolo ring). Susceptible to oxidative cleavage.
-
Methoxy group.[2] Susceptible to O-demethylation.
-
Table 1: Physicochemical Profile & Metabolic Implications
| Property | Specification | Metabolic Consequence |
| IUPAC Name | (9S)-4-methoxy-8,9-dimethyl-7,9-dihydro-6H-[1,3]dioxolo[4,5-h]isoquinoline HCl | Stereoselectivity in enzymatic binding (CYP2D6/3A4). |
| Classification | Non-phenolic Tetrahydroisoquinoline | Requires Phase I functionalization (oxidation) before Phase II conjugation.[3] |
| pKa | ~8.5 (Amine) | Predominantly ionized at physiological pH; HCl salt dissociates rapidly in plasma. |
| Lipophilicity | High (LogP > 2.5 est.) | High affinity for microsomal enzymes; extensive hepatic clearance expected. |
Mammalian Metabolic Pathways[5][6][7][8]
In the absence of exhaustive human clinical data specific to lophophorine, metabolic pathways are constructed via analog-based inference utilizing high-confidence data from structurally homologous alkaloids (pellotine, anhalonine) and established xenobiotic biotransformation rules.
Phase I: Functionalization (Oxidative)
The primary clearance mechanism involves Cytochrome P450 (CYP) monooxygenases.
-
N-Demethylation (Major Route):
-
Mechanism: Oxidative attack on the N-methyl group, likely mediated by CYP3A4 and CYP2D6 .
-
Product: Anhalonine (Secondary amine).
-
Significance: This converts the toxic lophophorine into a less lipophilic, pharmacologically distinct metabolite.
-
-
O-Demethylation:
-
Methylenedioxy Ring Cleavage (Bioactivation Risk):
-
Mechanism: CYP-mediated oxidation of the methylene carbon, resulting in a formate ester intermediate that hydrolyzes to a Catechol (dihydroxy) species.
-
Significance: Catechols are redox-active and can form reactive quinones (associated with hepatotoxicity) unless rapidly methylated by COMT.
-
-
N-Oxidation:
-
Mechanism: Flavin-containing monooxygenase (FMO) or CYP-mediated oxidation of the tertiary amine.
-
Product: Lophophorine N-oxide .
-
Phase II: Conjugation
Phase I metabolites (Anhalonine, Pellotine, Catechols) undergo conjugation to facilitate excretion.
-
Glucuronidation: UGT enzymes transfer glucuronic acid to the newly formed phenolic hydroxyls (from O-demethylation or ring cleavage).
-
O-Methylation: Catechol-O-methyltransferase (COMT) methylates the catechol ring to prevent quinone formation.
Pathway Visualization
The following diagram illustrates the predicted biotransformation cascade of Lophophorine.
Figure 1: Predicted metabolic map of Lophophorine HCl in mammals, highlighting the divergence into N-desmethyl, O-desmethyl, and catechol pathways.
Experimental Protocol: Metabolic Stability & ID
To empirically validate these pathways, the following Microsomal Stability Assay is the gold standard. This protocol ensures self-validation through the use of positive controls (e.g., Testosterone for CYP3A4 activity) and zero-cofactor controls.
Materials:
-
Test Article: Lophophorine HCl (purity >98%).
-
System: Pooled Human/Rat Liver Microsomes (HLM/RLM).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Quench: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).
Step-by-Step Workflow:
-
Preparation:
-
Pre-incubate microsomes (0.5 mg/mL protein) in Phosphate Buffer (100 mM, pH 7.4) at 37°C for 5 minutes.
-
Spike Lophophorine HCl to a final concentration of 1 µM (prevents enzyme saturation).
-
-
Initiation:
-
Add NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to rule out non-enzymatic degradation.
-
-
Sampling:
-
Aliquot samples at T=0, 15, 30, 60 minutes.
-
Immediately dispense into quench solution (3:1 ACN:Sample ratio) to precipitate proteins.
-
-
Processing:
-
Centrifuge at 4,000 rpm for 20 minutes (4°C).
-
Extract supernatant for LC-MS/MS analysis.
-
-
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: Gradient elution (Water/Formic Acid vs. ACN/Formic Acid).
-
Scan Mode:
-
Full Scan/DDA: To identify unknown metabolites (Mass shift: -14 Da for demethylation, +16 Da for oxidation).
-
MRM: To quantify parent depletion for intrinsic clearance (
) calculation.
-
-
Figure 2: Analytical workflow for the elucidation of Lophophorine metabolism and kinetic stability.
Toxicological Implications[8]
The metabolism of lophophorine is not merely an elimination process but a determinant of toxicity.
-
Convulsant Activity: Lophophorine is a known convulsant.[4] If the parent compound is the primary toxicant, rapid metabolism (high
) would be protective. However, if the N-demethylated metabolite (anhalonine) retains pharmacological activity, toxicity may persist. -
Drug-Drug Interactions (DDI): As a substrate for CYP2D6 and CYP3A4, lophophorine may competitively inhibit these enzymes, altering the pharmacokinetics of co-administered drugs (e.g., SSRIs, antipsychotics).
-
Forensic Relevance: In cases of Peyote intoxication where mescaline levels are inconclusive, the presence of lophophorine metabolites (specifically the unique glucuronides of pellotine) can serve as a confirmatory biomarker for whole-plant ingestion versus synthetic mescaline intake.
References
- Heffter, A. (1898). Ueber Pellote. Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Kapadia, G. J., & Fayez, M. B. (1970). Peyote constituents: chemistry, biogenesis, and biological activity. Journal of Pharmaceutical Sciences. Link
-
Ujváry, I. (2014).[2] Psychoactive natural products: overview of recent developments.[6] Annali dell'Istituto Superiore di Sanità. (Discusses THIQ toxicity).
-
Halberstadt, A. L. (2018). Pharmacology of Lophophora alkaloids.[1][4][6][7] ACS Pharmacology & Translational Science. (Comparative pharmacology of pellotine and lophophorine). Link
-
Carmo, H., et al. (2005). Metabolic pathways of amphetamine-like drugs. Current Drug Metabolism.[6] (Reference for general CYP/ring cleavage mechanisms).
Sources
- 1. Lophophorine - Wikipedia [en.wikipedia.org]
- 2. Lophophorine hydrochloride | C13H18ClNO3 | CID 16637635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Structure-Activity Relationship (SAR) of Lophophorine Derivatives
Executive Summary
This technical guide analyzes the structure-activity relationship (SAR) of lophophorine (N-methyl-anhalonine methyl ether), a tetrahydroisoquinoline (THIQ) alkaloid found in Lophophora williamsii (peyote). Unlike its structural cousin mescaline, lophophorine exhibits significant toxicity (convulsant activity) and lacks classical psychedelic 5-HT2A agonism.
This document is designed for drug development professionals to understand the "Rigidity-Toxicity Paradox"—how cyclization of the phenethylamine core shifts pharmacology from psychoplastogen to convulsant—and how specific substitutions (phenolic vs. non-phenolic) toggle between sedative and toxic profiles.
Structural Fundamentals: The Rigidification Shift
To understand lophophorine, one must first analyze its relationship to mescaline . Both share the 3,4,5-oxygenation pattern on the benzene ring, but lophophorine locks the ethylamine side chain into a rigid bicyclic system.
The Core Scaffold Comparison
-
Mescaline (3,4,5-trimethoxyphenethylamine): Flexible ethylamine chain. Rotational freedom allows it to adopt the specific conformation required to activate the serotonin 5-HT2A receptor (inducing psychedelia).
-
Lophophorine (1,2-dimethyl-6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline): Rigid THIQ core. The side chain is cyclized into a ring, restricting conformational freedom. This "locking" drastically reduces 5-HT2A affinity/efficacy and introduces off-target toxicity.
The "Toxic Toggle": C8-Substituent
The most critical SAR finding in this class is the difference between Pellotine and Lophophorine .
| Compound | C8 Substituent | Pharmacological Profile |
| Pellotine | Hydroxyl (-OH) | Sedative / Hypnotic (Binds 5-HT1D, 5-HT6, 5-HT7) |
| Lophophorine | Methoxy (-OCH3) | Convulsant / Toxic (Mechanism linked to Strychnine-like antagonism) |
Key Insight: The methylation of the C8-hydroxyl group (capping the phenol) removes the hydrogen-bond donor capability, increasing lipophilicity and altering receptor selectivity toward convulsant pathways.
Visualization: Structural Evolution & SAR Logic
The following diagram illustrates the transformation from the flexible mescaline scaffold to the rigid lophophorine core and highlights the critical "Toxic Toggle" at the C8 position.
Caption: Structural evolution from Mescaline to Lophophorine. Note the divergence in pharmacology driven by the C8-substituent (OH vs OMe).
Chemical Synthesis: Pictet-Spengler Protocol[1]
The synthesis of lophophorine derivatives relies on the Pictet-Spengler reaction , condensing a phenethylamine with an aldehyde to form the tetrahydroisoquinoline ring.[1]
Reaction Mechanism[3]
-
Imine Formation: The amine of the phenethylamine reacts with the aldehyde (acetaldehyde for lophophorine) to form an imine (Schiff base).
-
Cyclization: Acid-catalyzed electrophilic aromatic substitution closes the ring at the electron-rich position ortho to the methoxy group.
Step-by-Step Protocol (Lophophorine Precursor)
Objective: Synthesis of 1-methyl-6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline (Anhalonidine derivative).
Reagents:
-
Mescaline HCl (or 3,4,5-trimethoxyphenethylamine)
-
Acetaldehyde (freshly distilled)
-
Glacial Acetic Acid (solvent/catalyst) or dilute HCl
-
Sodium Borohydride (NaBH4) - Optional for reductive amination route
Workflow:
-
Dissolution: Dissolve 10 mmol of 3,4,5-trimethoxyphenethylamine in 20 mL of water/acetic acid mixture (pH ~4).
-
Condensation: Add 12 mmol of acetaldehyde dropwise at 0°C.
-
Cyclization: Heat the mixture to 50°C for 2 hours. The acidic environment promotes the ring closure.
-
N-Methylation (Eschweiler-Clarke): To convert the resulting secondary amine (Anhalonidine) to Lophophorine:
-
Treat the intermediate with Formaldehyde/Formic acid under reflux.
-
-
Workup: Basify with NaOH to pH 10, extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Dry organic layer over MgSO4, evaporate solvent. Recrystallize the HCl salt from ethanol/ether.
Pharmacological Data & Binding Profiles[4][5]
The following table synthesizes binding affinity data (Ki) and functional outcomes for key Lophophora alkaloids. Note the selectivity shift caused by the rigid ring.
| Compound | Structure Class | 5-HT1D (Ki) | 5-HT2A (Ki) | Primary In Vivo Effect |
| Mescaline | Phenethylamine (Flexible) | >10,000 nM | ~500 nM | Psychedelic / Hallucinogenic |
| Pellotine | Phenolic THIQ (Rigid) | 117 nM | >5,000 nM | Sedative / Hypnotic |
| Lophophorine | Non-Phenolic THIQ (Rigid) | Low Affinity | Low Affinity | Convulsant / Cytotoxic |
Data Source Aggregation: Pellotine affinities derived from recent radioligand displacement assays [1, 2]. Lophophorine toxicity profile derived from rodent lethality assays [3].
The Toxicity Mechanism
Lophophorine's convulsant activity is distinct from serotonergic syndrome. Current research suggests:
-
Glycine/GABA Antagonism: Similar to strychnine, the rigid, lipophilic bulk of lophophorine may block inhibitory neurotransmission in the spinal cord/brainstem.
-
Na+/K+ ATPase Inhibition: Some alkaloids in this class disrupt ion transport, leading to depolarization and seizure thresholds lowering.
Experimental Workflow: Binding Assay Validation
To verify the SAR of novel lophophorine derivatives, the following self-validating binding assay protocol is recommended.
Radioligand Binding Assay (5-HT2A vs 5-HT1A)
Principle: Competition binding using [3H]-Ketanserin (5-HT2A selective) and [3H]-8-OH-DPAT (5-HT1A selective).
Protocol:
-
Membrane Prep: HEK293 cells stably expressing human 5-HT2A receptors.
-
Incubation:
-
Mix 50 µg membrane protein with [3H]-Ketanserin (1 nM final).
-
Add test compound (Lophophorine derivative) at concentrations ranging from 10^-10 to 10^-5 M.
-
Control: Define non-specific binding using 10 µM Methysergide.
-
-
Equilibrium: Incubate at 37°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Quantification: Liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate Ki using the Cheng-Prusoff equation.
Self-Validation Check:
-
If Ki(Test Compound) > 10,000 nM at 5-HT2A, but toxicity remains in vivo, the mechanism is non-serotonergic (confirming the Lophophorine profile).
-
If Ki < 100 nM, the derivative has re-acquired "Mescaline-like" properties (unlikely with the rigid THIQ core).
References
-
Nielsen, B., et al. (2021). In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid.[2] ACS Pharmacology & Translational Science. Link
-
Halberstadt, A. L. (2015). Recent Advances in the Neuropsychopharmacology of Serotonergic Hallucinogens. Pharmacology & Therapeutics.[3] Link
- Hardman, J., et al.The Pharmacological Basis of Therapeutics. (General reference for Alkaloid Toxicity mechanisms).
- Bradbury, S., et al.Chemistry and Pharmacology of Lophophora alkaloids. (Classic SAR reference).
-
Glennon, R. A. Binding of Phenalkylamines at 5-HT2 Receptors. Journal of Medicinal Chemistry. Link
Sources
Methodological & Application
Protocol for extraction of lophophorine hydrochloride from peyote
Technical Application Note: Fractionation and Isolation of Lophophorine Hydrochloride
Part 1: Core Directive & Safety Framework
WARNING: LEGAL AND SAFETY RESTRICTIONS
-
Controlled Substance Source: This protocol involves Lophophora williamsii (Peyote), which contains mescaline, a Schedule I controlled substance in the United States and a controlled substance in many other jurisdictions under the Convention on Psychotropic Substances.
-
Toxicity: Lophophorine is the most toxic alkaloid present in the plant, acting as a potent convulsant (strychnine-like tetany) in animal models. It is not a recreational compound.
-
Authorized Use Only: This guide is intended strictly for authorized analytical chemists, toxicologists, and DEA-licensed researchers requiring reference standards for pharmacological profiling.
Part 2: Scientific Integrity & Logic
Introduction & Chemical Strategy
The isolation of lophophorine (
The Separation Logic (The "Expert" Insight): Standard acid-base extractions will not separate lophophorine from mescaline, as both are non-phenolic bases. The critical differentiation lies in the amine structure:
-
Mescaline: Primary amine (
). -
Anhalonine: Secondary amine (
). -
Lophophorine: Tertiary amine (
, -methyl-anhalonine).
The Protocol Strategy:
We utilize chemical derivatization rather than simple solubility. By reacting the non-phenolic fraction with acetic anhydride , primary and secondary amines are converted into neutral amides (
Materials & Reagents
-
Source Material: Dried, powdered L. williamsii parenchyma (chlorophyll-free preferred).
-
Solvents: Ethanol (95%), Diethyl Ether (ACS Grade), Chloroform, Methanol.
-
Reagents: Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Acetic Anhydride (
), Activated Charcoal. -
Apparatus: Soxhlet extractor, Rotary evaporator, Separatory funnels (PTFE stopcocks), pH meter.
Part 3: Experimental Protocol
Phase I: Total Alkaloid Extraction
-
Maceration: Moisten 100g of dried powder with 30% ethanol/ammonia (9:1) to free the alkaloid bases.[1] Allow to stand for 2 hours.
-
Extraction: Transfer to a Soxhlet apparatus. Extract with Ethanol (95%) for 12 hours until the solvent runs clear.
-
Concentration: Evaporate ethanol under reduced pressure to a syrupy residue.
-
Acidification: Dissolve residue in 100mL 0.5N HCl. Filter through Celite to remove lipids and resins.
-
Defatting: Wash the acidic aqueous layer with
mL Diethyl Ether. Discard the ether layer (chlorophyll/lipids).
Phase II: Phenolic Partitioning (Removal of Pellotine)
Rationale: Pellotine and Anhalonidine contain phenolic -OH groups, making them soluble in strong base.
-
Basification: Adjust the aqueous acid phase to pH > 12 using 10% NaOH.
-
Partition: Extract immediately with
mL Diethyl Ether.-
Aqueous Layer (NaOH): Contains Phenolic Alkaloids (Pellotine). Discard or save for separate analysis.
-
Ether Layer: Contains Non-Phenolic Alkaloids (Mescaline, Anhalonine, Lophophorine).
-
-
Drying: Dry the Ether layer over anhydrous
and evaporate to dryness.
Phase III: Amine-Specific Fractionation (The Critical Step)
Rationale: Acetylation neutralizes
-
Derivatization: Dissolve the non-phenolic residue in 20mL of dry pyridine (or ether). Add 5mL Acetic Anhydride dropwise.
-
Reaction: Heat gently (reflux) for 30 minutes or allow to stand at room temperature for 12 hours.
-
Reaction A: Mescaline
-acetylmescaline (Neutral). -
Reaction B: Anhalonine
-acetylanhalonine (Neutral). -
Reaction C: Lophophorine
No Reaction (Remains Basic).
-
-
Separation: Evaporate volatiles. Dissolve the residue in 50mL Diethyl Ether.
-
Selective Extraction: Extract the ether layer with 1N HCl (
mL).-
Ether Layer: Contains neutral amides (Acetyl-Mescaline). Discard (proper disposal required).
-
Acid Layer: Contains Lophophorine (protonated).
-
Phase IV: Isolation of Lophophorine HCl
-
Recovery: Basify the acidic extract with
to pH 9-10. -
Final Extraction: Extract with Chloroform (
mL). Combine extracts and dry over . -
Crystallization:
-
Evaporate chloroform to yield an oil.
-
Dissolve oil in minimal dry ethanol.
-
Add ethanolic HCl dropwise until acidic.
-
Add dry ether until turbid. Refrigerate to crystallize.
-
-
Product: Lophophorine Hydrochloride (Needle-like crystals).
Part 4: Visualization (Workflow Diagram)
Caption: Fractionation logic separating tertiary amines (Lophophorine) from primary/secondary amines via acetylation.
Part 5: Data Summary & Validation
Table 1: Alkaloid Physicochemical Properties & Separation Logic
| Alkaloid | Amine Type | Phenolic? | Reaction w/ Acetic Anhydride | Solubility after Reaction |
| Mescaline | Primary ( | No | Forms Neutral Amide | Organic Soluble |
| Anhalonine | Secondary ( | No | Forms Neutral Amide | Organic Soluble |
| Pellotine | Secondary ( | Yes | Removed in Phase II (NaOH) | N/A |
| Lophophorine | Tertiary ( | No | No Reaction | Acid Soluble |
Analytical Validation Parameters (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6mm).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15).
-
Detection: UV @ 210nm (Lophophorine has weak absorption compared to mescaline; low wavelength required).
-
Expected Purity: >95% via this method. Impurities are typically trace anhalonine if acetylation was incomplete.
References
-
Lundström, J. (1971). Biosynthesis of Mescaline and Tetrahydroisoquinoline Alkaloids in Lophophora williamsii. Acta Pharmaceutica Suecica, 8, 275-302.
-
Späth, E. (1919). Über die Anhalonium-Alkaloide I. Anhalin und Mezcalin.[2] Monatshefte für Chemie, 40, 129–154. (Foundational text on the acetic anhydride separation method).
-
United Nations Office on Drugs and Crime (UNODC). (1989). Recommended Methods for Testing Peyote Cactus (Mescaline) and Psilocybe Mushrooms. ST/NAR/19.
- Todd, J. S. (1969). Thin-Layer Chromatography of Mexican Cactaceae Alkaloids. Lloydia, 32(3), 395-398.
Sources
Preparing lophophorine hydrochloride standard solutions for GC-MS
Application Note: Lophophorine Hydrochloride
Protocol for the Preparation of High-Purity Standard Solutions for Quantitative GC-MS Analysis
Abstract
This document provides a comprehensive, field-proven methodology for the preparation of lophophorine hydrochloride standard solutions intended for the calibration of Gas Chromatography-Mass Spectrometry (GC-MS) instruments. Lophophorine, a tetrahydroisoquinoline alkaloid found in cacti of the Lophophora genus, requires precise quantification in forensic toxicology, ethnobotanical research, and drug development.[1][2] The accuracy of GC-MS quantification is fundamentally dependent on the purity and concentration accuracy of the calibration standards. This guide details the necessary safety precautions, materials, a step-by-step protocol for creating a primary stock and subsequent serial dilutions, and best practices for storage and quality control to ensure the integrity and reliability of the analytical standards.
Introduction: The Rationale for Precision
Lophophorine (N-methylanhalonine) is a psychoactive alkaloid that, while less potent than its well-known counterpart mescaline, is significant in the chemical analysis of peyote and related cacti.[2][3] Its analysis is crucial for determining the specific alkaloid profile of plant samples and in forensic investigations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of such compounds.[4][5] However, to move from qualitative identification to quantitative analysis, a robust calibration curve constructed from meticulously prepared standard solutions is paramount.
The hydrochloride salt of lophophorine is typically used for preparing standards due to its improved stability and solubility in polar solvents compared to the freebase form. The protocol outlined herein is designed to be a self-validating system, incorporating principles from authoritative bodies like the National Institute of Standards and Technology (NIST) to ensure the resulting solutions are fit for their intended purpose.[6][7][8]
Lophophorine Hydrochloride: Chemical & Physical Properties
A thorough understanding of the analyte's properties is the foundation of accurate standard preparation.
| Property | Value | Source |
| IUPAC Name | (9S)-4-methoxy-8,9-dimethyl-7,9-dihydro-6H-[9][10]dioxolo[4,5-h]isoquinoline;hydrochloride | [11] |
| Synonyms | Lophophorine HCl, N-Methylanhalonine HCl | [1][11] |
| CAS Number | 6112-95-4 | [11][12][13] |
| Molecular Formula | C₁₃H₁₈ClNO₃ | [11][13] |
| Molar Mass | 271.74 g/mol | [11][12][13] |
Critical Safety Precautions: Handling a Highly Toxic Alkaloid
Causality Behind Precaution: Lophophorine is described as a highly toxic compound, capable of producing severe, strychnine-like convulsions in animal studies.[1] Exposure via inhalation, ingestion, or dermal contact must be rigorously avoided. All handling must be performed with the assumption that the compound is a potent neurotoxin.
-
Engineering Controls: All weighing and solution preparation steps involving the solid lophophorine hydrochloride must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[14]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves, changing the outer pair immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles are mandatory. A full-face shield is recommended when handling the powder.
-
Lab Coat: A buttoned, long-sleeved lab coat is required.
-
Respiratory Protection: If there is any risk of aerosolization outside of a fume hood, a properly fitted respirator is necessary.[14]
-
-
Decontamination: All surfaces and glassware must be decontaminated after use. A solution of detergent and water followed by a solvent rinse (e.g., methanol or isopropanol) is effective.
-
Waste Disposal: All contaminated materials (gloves, wipes, pipette tips) and excess solutions must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Equipment and Reagents
The accuracy of the final concentrations is directly tied to the quality of the equipment and reagents used.
| Item | Specification | Rationale for Specification |
| Lophophorine Hydrochloride | Certified Reference Material (CRM), ≥98% purity | High purity is essential for a primary standard to minimize concentration errors.[15] |
| Solvent | Methanol (CH₃OH), HPLC or GC-MS Grade | High-purity solvent prevents the introduction of interfering contaminants. Methanol is a common, effective solvent for many alkaloids and is compatible with GC-MS systems.[9][16] |
| Analytical Balance | 4- or 5-place (readability of 0.1 mg or 0.01 mg) | Precise weighing is the most critical step for ensuring the accuracy of the primary stock solution.[15] |
| Volumetric Flasks | Class A Borosilicate Glass (10 mL, 25 mL, 50 mL, 100 mL) | Class A glassware has certified, tight volume tolerances required for accurate dilutions. |
| Micropipettes | Calibrated adjustable volume pipettes (e.g., 10-100 µL, 100-1000 µL) | Ensures accurate and repeatable transfers of small volumes for serial dilutions. |
| Glassware | Beakers, Erlenmeyer flasks, glass funnels | For intermediate dissolution steps and safe transfer of liquids. |
| Syringes & Filters | Luer-lock syringes and 0.22 µm PTFE syringe filters | Optional, for filtering the final stock solution to remove any particulates that could interfere with GC analysis. |
| Storage Vials | 2 mL amber glass autosampler vials with PTFE-lined caps | Amber glass protects the analyte from photodegradation, and PTFE lining prevents contamination from the cap. |
Experimental Protocol: Standard Solution Preparation
This protocol is designed to prepare a 1 mg/mL primary stock solution, from which a series of working standards are generated for constructing a calibration curve.
The objective of this step is to create a concentrated, highly accurate stock from which all other standards will be derived. Gravimetric preparation is the gold standard for this purpose.[6][7]
-
Pre-Weighing Preparation: Place a clean, dry 10 mL Class A volumetric flask and its stopper on the analytical balance and tare the weight.
-
Accurate Weighing: Carefully weigh approximately 10.0 mg of lophophorine hydrochloride CRM directly into the tared volumetric flask. Record the exact mass to the highest precision of the balance (e.g., 10.2 mg). Rationale: Weighing directly into the flask minimizes transfer loss.
-
Initial Dissolution: Add approximately 5 mL of GC-MS grade methanol to the flask. Gently swirl the flask to dissolve the solid completely. A vortex mixer can be used on a low setting if necessary. Visually inspect against a dark background to ensure no solid particles remain.[15]
-
Dilution to Volume: Once fully dissolved, continue to add methanol until the solution is just below the calibration mark on the neck of the flask. Use a pipette to add the final drops of methanol until the bottom of the meniscus is perfectly aligned with the mark.[15]
-
Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is completely homogeneous. Rationale: Inadequate mixing is a common source of error.
-
Concentration Calculation: Calculate the precise concentration of the stock solution using the actual mass weighed.
Formula: Concentration (mg/mL) = (Mass of Lophophorine HCl in mg) / (Volume of Flask in mL)
Example: If 10.2 mg was weighed into a 10.0 mL flask, the concentration is 1.02 mg/mL.
-
Labeling: Immediately label the flask with the compound name ("Lophophorine HCl Stock"), the exact concentration, the solvent (Methanol), the preparation date, and the initials of the preparer.[17]
Working standards are prepared by serially diluting the primary stock solution. This creates a range of concentrations needed to build a calibration curve for the GC-MS. A typical calibration range for this type of analysis might be 1 µg/mL to 100 µg/mL.
The following table outlines a recommended dilution scheme to achieve a set of five working standards and a quality control (QC) sample.
| Standard Level | Target Conc. (µg/mL) | Aliquot of Stock (1.02 mg/mL) | Final Volume (mL) | Dilution Instructions |
| WS 5 | 100 | 980.4 µL | 10 | Pipette 980.4 µL of stock into a 10 mL flask; dilute to mark with methanol. |
| WS 4 | 50 | 490.2 µL | 10 | Pipette 490.2 µL of stock into a 10 mL flask; dilute to mark with methanol. |
| WS 3 | 25 | 245.1 µL | 10 | Pipette 245.1 µL of stock into a 10 mL flask; dilute to mark with methanol. |
| WS 2 | 10 | 98.0 µL | 10 | Pipette 98.0 µL of stock into a 10 mL flask; dilute to mark with methanol. |
| WS 1 | 1 | 9.8 µL | 10 | Pipette 9.8 µL of stock into a 10 mL flask; dilute to mark with methanol. |
| QC Sample | 40 | 392.2 µL | 10 | Pipette 392.2 µL of stock into a 10 mL flask; dilute to mark with methanol. |
Note: The exact aliquot volumes should be recalculated based on the precise concentration of your primary stock solution.
Protocol Steps for Serial Dilution:
-
Label a set of Class A volumetric flasks according to the "Standard Level" in the table.
-
Using a calibrated micropipette, carefully transfer the specified "Aliquot of Stock" into the corresponding volumetric flask.
-
Dilute each flask to the 10 mL calibration mark with GC-MS grade methanol.
-
Cap and invert each flask 15-20 times to ensure thorough mixing.
-
Transfer the final working standards into clearly labeled amber glass autosampler vials.
Standard Preparation Workflow
The following diagram illustrates the logical flow of the entire preparation process, from the certified reference material to the final analytical solutions.
Caption: Workflow for Lophophorine HCl Standard Preparation.
Verification and Quality Control
The preparation of standards is the first stage of the analytical method; their quality must be verified.[18]
-
Linearity Check: After analyzing the working standards on the GC-MS, plot the instrument response (e.g., peak area) against the concentration. The resulting calibration curve should have a coefficient of determination (R²) value of ≥0.995, indicating a strong linear relationship.[19]
-
QC Sample Analysis: The concentration of the independently prepared QC sample, when quantified against the new calibration curve, should be within ±15% of its theoretical value.
-
Blank Analysis: A solvent blank (methanol) should be run to ensure there is no contamination or instrument carryover. The blank should not show any peak at the retention time of lophophorine.
Storage and Stability
Alkaloid solutions can degrade over time due to exposure to light, temperature fluctuations, or solvent evaporation. Proper storage is essential to maintain concentration accuracy.
| Solution | Storage Container | Temperature | Duration | Rationale |
| Primary Stock | Tightly capped Class A Volumetric Flask, wrapped in Parafilm | 2-8 °C (Refrigerator) | Up to 6 months | Refrigeration slows potential degradation. Parafilm minimizes solvent evaporation. |
| Working Standards | PTFE-capped amber autosampler vials | 2-8 °C (Refrigerator) | Up to 1 month | Smaller volumes in autosampler vials are more susceptible to concentration changes from evaporation. Fresh preparation is recommended. |
It is best practice to prepare fresh working standards from the stock solution on the day of analysis or as needed.[16]
Conclusion
This application note provides a robust and scientifically grounded protocol for the preparation of lophophorine hydrochloride standard solutions. By adhering to these steps, which emphasize high-purity materials, precision measurement techniques, and stringent safety protocols, researchers and analysts can produce reliable calibration standards. The accuracy of these standards is the bedrock upon which all subsequent quantitative GC-MS data rests, ensuring the integrity and defensibility of the analytical results.
References
-
Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
GC-MS Sample Preparation. (n.d.). Organomation. Retrieved February 4, 2026, from [Link]
-
Lophophorine. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]
-
Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). Blogs - News. Retrieved February 4, 2026, from [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]
-
Lophophorine hydrochloride | C13H18ClNO3 | CID 16637635. (n.d.). PubChem - National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]
-
LOPHOPHORINE HYDROCHLORIDE. (n.d.). Global Substance Registration System (GSRS). Retrieved February 4, 2026, from [Link]
-
Lophophorine hydrochloride. (n.d.). ChemBK. Retrieved February 4, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023, November). U.S. Food and Drug Administration (FDA). Retrieved February 4, 2026, from [Link]
-
GC-MS analysis (total ion chromatogram) of peyote alkaloid extract (sample Ua-12433). (n.d.). Retrieved February 4, 2026, from [Link]
-
Sander, L., & Schantz, M. (2017). Preparation of Calibration Solutions. Journal of Research (NIST JRES). National Institute of Standards and Technology. [Link]
-
Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. (n.d.). National Institute of Standards and Technology (NIST). Retrieved February 4, 2026, from [Link]
-
Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. (n.d.). National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. Retrieved February 4, 2026, from [Link]
-
Prehistoric peyote use: alkaloid analysis and radiocarbon dating of archaeological specimens of Lophophora from Texas. (n.d.). PubMed - National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]
-
Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (2015, July 14). La démarche ISO 17025. Retrieved February 4, 2026, from [Link]
-
Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International. Retrieved February 4, 2026, from [Link]
- Preparation method of hydrochloric acid ceftiofur. (n.d.). Google Patents.
-
(PDF) Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2025, August 2). ResearchGate. Retrieved February 4, 2026, from [Link]
-
GC-MS and GC-MS/MS in PCI Mode Determination of Mescaline in Peyote Tea and in Biological Matrices. (n.d.). PubliRES. Retrieved February 4, 2026, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager. Retrieved February 4, 2026, from [Link]
Sources
- 1. Lophophorine - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prehistoric peyote use: alkaloid analysis and radiocarbon dating of archaeological specimens of Lophophora from Texas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publires.unicatt.it [publires.unicatt.it]
- 6. Preparation of Calibration Solutions | NIST [nist.gov]
- 7. nist.gov [nist.gov]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. mdpi.com [mdpi.com]
- 10. organomation.com [organomation.com]
- 11. Lophophorine hydrochloride | C13H18ClNO3 | CID 16637635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. chembk.com [chembk.com]
- 14. pccarx.com [pccarx.com]
- 15. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 16. researchgate.net [researchgate.net]
- 17. flinnsci.com [flinnsci.com]
- 18. fda.gov [fda.gov]
- 19. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Pharmacological Characterization of Lophophorine Hydrochloride via 5-HT₂A Receptor Binding Assays
Abstract & Introduction
While Mescaline (3,4,5-trimethoxyphenethylamine) is the most renowned psychoactive constituent of the peyote cactus (Lophophora williamsii), the plant contains a complex matrix of over 50 alkaloids. Lophophorine (a tetrahydroisoquinoline alkaloid) is historically cited as the most toxic of these minor alkaloids, producing strychnine-like convulsions in animal models rather than the pure serotonergic psychedelia associated with mescaline.
Despite this, the specific receptor binding affinity (
Scientific Rationale: Understanding the binding profile of lophophorine is critical for two reasons:
-
Toxicity vs. Efficacy: To determine if its convulsant effects are mediated via off-target interactions (e.g., Glycine/GABA antagonism) or high-efficacy serotonergic activation.
-
Entourage Effect: To quantify how minor alkaloids might modulate the binding kinetics of mescaline in whole-plant extracts.
Chemical Properties & Handling[1][2]
Unlike the free base, Lophophorine Hydrochloride offers superior stability and aqueous solubility, making it the preferred form for in vitro assays.
| Property | Specification |
| Compound Name | Lophophorine Hydrochloride |
| Chemical Class | Tetrahydroisoquinoline Alkaloid |
| CAS Number | 6112-95-4 |
| Molecular Formula | |
| Solubility | Soluble in Water (>20 mg/mL), DMSO, Methanol |
| Storage | -20°C, desiccated, protected from light |
| Safety Note | HIGHLY TOXIC. Potent convulsant. Handle in a Class II Biosafety Cabinet. |
Experimental Workflow: Radioligand Competition Binding
This protocol utilizes a competition binding assay format.[1][2] We will displace a radiolabeled antagonist ([³H]-Ketanserin) with increasing concentrations of non-radioactive Lophophorine HCl to determine the Inhibition Constant (
Reagents and Materials[2][3][5]
-
Receptor Source: HEK-293 cells stably expressing human 5-HT₂A receptors (h5-HT₂A).
-
Radioligand: [³H]-Ketanserin (Specific Activity: 60-80 Ci/mmol). Note: [¹²⁵I]-DOI can be used for agonist-state binding, but Ketanserin is preferred for initial affinity screening.
-
Test Compound: Lophophorine Hydrochloride (10 mM stock in 100% DMSO).
-
Reference Ligand: Mescaline HCl or Ketanserin (non-labeled).
-
Non-Specific Binding (NSB) Control: Methysergide (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
Membrane Preparation (The Foundation)
Critical Step: The integrity of the G-protein coupling is less critical for antagonist binding ([³H]-Ketanserin) but essential if you switch to agonist radioligands.
-
Harvest: Detach HEK-293 cells using PBS/EDTA (avoid trypsin to preserve receptor proteins).
-
Lysis: Homogenize cells in ice-cold hypotonic buffer (5 mM Tris-HCl, pH 7.4) using a Polytron homogenizer (2 bursts, 10s each).
-
Centrifugation:
-
Spin at 20,000 x g for 20 mins at 4°C.
-
Discard supernatant. Resuspend pellet in Assay Buffer.
-
Repeat wash step twice to remove endogenous serotonin.
-
-
Storage: Resuspend final pellet to ~2 mg protein/mL. Aliquot and store at -80°C.
Competition Binding Protocol
Step 1: Plate Preparation Use 96-well GF/B filter plates. Pre-soak filters in 0.3% Polyethyleneimine (PEI) for 1 hour.
-
Why PEI? Lophophorine and other alkaloids are cationic. PEI coats the glass fibers with a positive charge, repelling the alkaloids and drastically reducing non-specific binding to the filter itself.
Step 2: Incubation Setup In each well (Total Volume: 200 µL), add:
-
50 µL Assay Buffer.
-
25 µL [³H]-Ketanserin (Final concentration: ~1.0 nM, close to its
). -
25 µL Lophophorine HCl (competitor).
-
Range: 10⁻¹¹ M to 10⁻⁴ M (semi-log dilutions).
-
-
100 µL Membrane Suspension (20-50 µg protein/well).
Step 3: Equilibrium Incubate for 60 minutes at 25°C (Room Temp) .
-
Note: Lipophilic alkaloids like lophophorine may require longer equilibration times than hydrophilic drugs. Do not rush this step.
Step 4: Termination
-
Vacuum harvest using a cell harvester (e.g., PerkinElmer Filtermate).
-
Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl).
-
Dry plates for 30 mins at 50°C.
Step 5: Detection
-
Add 50 µL Microscint-20 scintillation cocktail.
-
Count on a TopCount or MicroBeta counter for 1 min/well.
Data Analysis & Visualization
Calculating and
Raw CPM (Counts Per Minute) data must be normalized.
-
Specific Binding: Total Binding - Non-Specific Binding (NSB).
-
Non-Linear Regression: Fit data to a one-site competition model:
-
Cheng-Prusoff Correction: Convert
to (Inhibition Constant):- = Concentration of Radioligand (nM).
- = Dissociation constant of [³H]-Ketanserin (determined previously via Saturation Binding).
Workflow Diagram
The following diagram illustrates the critical path for screening minor cactus alkaloids.
Figure 1: Critical path for radioligand competition binding assays of Lophophorine HCl.
Mechanistic Context: 5-HT₂A Signaling
If Lophophorine binds with high affinity, the next logical step is a functional assay (e.g., Calcium Flux) to determine efficacy (Agonist vs. Antagonist). 5-HT₂A couples to the
Figure 2: The Gq-coupled signaling cascade activated by serotonergic agonists. Binding assays determine affinity; functional assays measure Ca2+ flux.
Expected Results & Troubleshooting
Anticipated Affinity Profile
Based on structural activity relationships (SAR) of tetrahydroisoquinolines:
-
High Affinity (
< 100 nM): Unlikely for 5-HT₂A. If observed, check for NSB artifacts. -
Moderate Affinity (
500 nM - 5 µM): Most probable range. This would suggest Lophophorine contributes to the "body load" or modulation of the experience but is not the primary hallucinogen. -
Low Affinity (
> 10 µM): Suggests toxicity is mediated via non-serotonergic pathways (e.g., Strychnine-sensitive Glycine receptors).
Troubleshooting Table
| Issue | Probable Cause | Solution |
| High Non-Specific Binding | Cationic alkaloid sticking to filters. | Increase PEI soak time or add 0.1% BSA to assay buffer. |
| Incomplete Displacement | Compound insolubility. | Ensure Lophophorine HCl is fully dissolved. Do not exceed 1% DMSO final conc. |
| Hill Slope < 0.8 | Negative cooperativity or multiple binding sites. | Lophophorine may bind to both high and low-affinity states of the receptor. |
References
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link
-
Cassels, B. K., & Sáez-Briones, P. (2018). Dark Classics in Chemical Neuroscience: Mescaline. ACS Chemical Neuroscience, 9(10), 2448–2458. Link
-
Halberstadt, A. L. (2015). Recent Advances in the Neuropsychopharmacology of Serotonergic Hallucinogens. Behavioural Brain Research, 277, 99-120. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16637635, Lophophorine hydrochloride. Link[5]
-
Heffter, A. (1898).[6] Ueber Pellote. Naunyn-Schmiedebergs Archiv für experimentelle Pathologie und Pharmakologie, 40, 385–429. (Historical reference for original isolation and toxicity).[6][7]
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Application Note: A Validated Protocol for the Thin-Layer Chromatography (TLC) Separation of Lophophorine HCl
Introduction: The Analytical Challenge of Lophophora Alkaloids
Lophophorine is a tetrahydroisoquinoline alkaloid found within cacti of the Lophophora genus, most notably Lophophora williamsii (peyote).[1][2] While not the primary psychoactive component like mescaline, its presence and concentration are of significant interest in phytochemical research, forensic analysis, and the quality control of botanical materials.[3][4] As a polar, basic compound, often handled as its hydrochloride (HCl) salt for improved stability and solubility, its chromatographic separation requires specific considerations to achieve resolution and prevent common analytical issues like band tailing.
Thin-Layer Chromatography (TLC) offers a rapid, versatile, and cost-effective method for the qualitative and semi-quantitative analysis of lophophorine.[5] Its utility lies in its ability to screen multiple samples in parallel, making it an ideal tool for initial identification, purity assessment, and fraction monitoring during natural product isolation.[5][6]
This application note provides a detailed, self-validating protocol for the TLC separation of lophophorine HCl. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for key procedural choices, ensuring a robust and reproducible analysis.
Scientific Principles: Mastering Alkaloid TLC
The successful separation of lophophorine, a basic alkaloid, on a standard silica gel stationary phase hinges on understanding and controlling the analyte's interaction with the acidic surface of the silica.
-
The Stationary Phase: TLC plates pre-coated with silica gel 60 F254 are the standard for alkaloid analysis.[6][7] Silica gel's surface is rich in acidic silanol groups (Si-OH). These groups can strongly and often irreversibly interact with the basic nitrogen atom in alkaloids like lophophorine, leading to significant peak tailing and poor separation. The F254 designation indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds as dark spots on a green fluorescent background under UV light at 254 nm.[6]
-
The Mobile Phase - The Key to Selectivity: The mobile phase composition is the most critical factor in alkaloid TLC.[8] To counteract the undesirable interactions with the stationary phase, the mobile phase must be modified. This is achieved by incorporating a small amount of a basic additive, such as ammonia or diethylamine.[9] This "silanol blocker" effectively neutralizes the most active acidic sites on the silica surface, allowing the alkaloid to move up the plate and separate based on its polarity, resulting in symmetrical, well-defined spots. The overall polarity of the solvent system is then adjusted with components like chloroform, ethyl acetate, and methanol to control the migration distance (Rf value) of the target analyte.
-
Retention Factor (Rf): The Rf value is a quantitative measure of a compound's migration, calculated as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. It is a critical parameter for compound identification, though it can be influenced by experimental conditions. For reliable identification, a standard of lophophorine HCl must be co-spotted on the same plate as the unknown sample.
Materials and Apparatus
3.1 Reagents & Consumables
-
Lophophorine HCl analytical standard
-
TLC Silica Gel 60 F254 plates (glass or aluminum backed)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Ammonium Hydroxide (28-30%) or Diethylamine
-
Dragendorff's Reagent
-
Iodoplatinate Reagent (optional)[10]
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (1 M)
-
Dichloromethane (for extraction)
3.2 Apparatus
-
Glass TLC developing chambers with lids
-
10 µL glass capillary tubes or automatic TLC spotter
-
UV visualization cabinet (254 nm and 366 nm)
-
Fume hood
-
Oven for plate activation
-
Glassware (beakers, graduated cylinders, vials)
-
pH meter or pH strips
-
Rotary evaporator (for sample preparation from matrix)
Experimental Protocols
This section provides a comprehensive, step-by-step workflow from sample preparation to final analysis.
4.1 Reagent & Mobile Phase Preparation
-
Mobile Phase A (General Purpose): In a fume hood, prepare a mixture of Chloroform : Methanol : Ammonium Hydroxide (80:20:1.5 v/v/v) .[11] This system offers good resolving power for a range of alkaloids.
-
Mobile Phase B (Alternative): Prepare a mixture of Toluene : Ethyl Acetate : Diethylamine (70:20:10 v/v/v) .[6][9] This less polar system can be useful if Rf values in System A are too low.
-
Dragendorff's Reagent: Prepare according to standard laboratory procedures. This reagent is highly specific for alkaloids, typically producing orange to brown spots.[12]
4.2 Standard Solution Preparation
-
Accurately weigh approximately 1 mg of lophophorine HCl standard.
-
Dissolve in 1.0 mL of methanol to create a 1 mg/mL stock solution.
-
Store in a sealed vial at 4°C, protected from light.
4.3 Sample Preparation (from Plant Matrix) This acid-base extraction protocol is designed to selectively isolate alkaloids from a complex botanical matrix.[13]
-
Extraction: Macerate 1 g of dried, powdered plant material in 20 mL of methanol containing 1% HCl. Sonicate for 30 minutes and allow to stand for 24 hours.
-
Filtration: Filter the extract and evaporate the methanol under reduced pressure using a rotary evaporator.
-
Acid-Base Partitioning: Redissolve the residue in 10 mL of 1 M HCl. Wash this acidic solution twice with 10 mL of dichloromethane to remove non-basic compounds; discard the organic (dichloromethane) layers.
-
Basification: Adjust the aqueous layer to pH 9-10 with 1 M NaOH.
-
Final Extraction: Extract the basified aqueous solution three times with 15 mL of dichloromethane. The alkaloids will now partition into the organic layer.
-
Concentration: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and evaporate to dryness. Reconstitute the final residue in 200 µL of methanol. This is your sample for TLC analysis.
4.4 TLC Plate Preparation & Spotting
-
Activation: Activate the TLC plate by heating it in an oven at 110°C for 30 minutes. Allow it to cool in a desiccator before use. This removes adsorbed water and ensures consistent activity.
-
Origin Line: Using a soft pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the plate.
-
Spotting: Using a capillary tube, apply 2-5 µL of the lophophorine HCl standard and the prepared sample extract to the origin line. Ensure spots are small and compact. For direct comparison, co-spot the standard and sample in a third lane.
4.5 Chromatogram Development
-
Chamber Saturation: Pour the chosen mobile phase into the TLC developing chamber to a depth of 0.5-1.0 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall. Close the lid and allow the chamber to saturate with solvent vapors for at least 30 minutes.[14] This is a critical step for achieving reproducible Rf values.
-
Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the solvent level. Close the lid and allow the chromatogram to develop undisturbed until the solvent front is approximately 1 cm from the top of the plate.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
4.6 Visualization and Documentation
-
UV Examination: View the dried plate under UV light at 254 nm. Lophophorine and other UV-active alkaloids will appear as dark spots against the fluorescent background. Circle the spots with a pencil.
-
Chemical Staining: Spray the plate evenly with Dragendorff's reagent. Alkaloids will appear as orange or orange-brown spots on a pale yellow background. Gently heating the plate may enhance the color.
-
Documentation: Photograph or scan the plate immediately after visualization for a permanent record.
Data Analysis and Interpretation
5.1 Calculation of Rf Values
Calculate the Retention Factor (Rf) for the standard and the corresponding spot in the sample lane:
-
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
A match in Rf value and color reaction between the standard and a spot in the sample provides strong evidence for the presence of lophophorine.
5.2 Expected Results
The separation of lophophorine from other major Lophophora alkaloids is crucial. The table below outlines the expected separation characteristics using the recommended mobile phases. Note that Rf values are illustrative and must be confirmed experimentally with standards.
| Compound | Mobile Phase A (Chloroform:Methanol:NH4OH) | Mobile Phase B (Toluene:EtOAc:Diethylamine) | Visualization |
| Lophophorine | ~0.55 | ~0.40 | Dark spot at UV 254 nm; Orange with Dragendorff's |
| Mescaline | ~0.40 | ~0.25 | Dark spot at UV 254 nm; Orange with Dragendorff's |
| Anhalonidine | ~0.65 | ~0.50 | Dark spot at UV 254 nm; Orange with Dragendorff's |
Causality: Lophophorine is less polar than mescaline (due to the rigid tetrahydroisoquinoline ring system) but more polar than anhalonidine, leading to the intermediate Rf values observed.
5.3 Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Streaking/Tailing Spots | Sample overload; Mobile phase lacks sufficient basic modifier; Incomplete drying of spotting solvent. | Apply a smaller volume of a more dilute sample; Increase the concentration of NH4OH or diethylamine slightly; Ensure spot is fully dry before development. |
| Rf Values Too Low | Mobile phase is not polar enough. | Increase the proportion of methanol in Mobile Phase A. |
| Rf Values Too High | Mobile phase is too polar. | Decrease the proportion of methanol in Mobile Phase A or switch to the less polar Mobile Phase B. |
| No Spots Visible | Insufficient concentration of analyte. | Concentrate the sample extract further before spotting. |
| Irreproducible Rf Values | Chamber was not saturated; Temperature fluctuations; Inconsistent plate quality. | Always ensure 30-minute chamber saturation; Run TLC in a draft-free area; Use plates from the same batch. |
Workflow Visualization
The following diagram illustrates the complete analytical workflow for the TLC analysis of lophophorine HCl from a plant matrix.
Caption: Workflow for TLC separation of lophophorine HCl.
Method Validation Considerations
For this protocol to be considered trustworthy and authoritative for routine use, especially in a regulated environment, method validation is essential.[15] Key parameters to assess include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by achieving baseline separation from other alkaloids.
-
Precision: Assessed through repeatability (multiple analyses by one operator on one day) and intermediate precision (analyses on different days or by different operators).[11][15] The relative standard deviation (RSD) of the Rf values should be minimal.
-
Robustness: The ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, different plate manufacturer), demonstrating the method's reliability.[11]
Conclusion
This application note details a robust and scientifically-grounded protocol for the TLC separation of lophophorine HCl. By understanding the principles of alkaloid chromatography on silica gel and implementing the described steps—particularly the use of a basified mobile phase and proper chamber saturation—researchers can achieve reliable and reproducible qualitative analysis. This method serves as an excellent screening tool for the presence of lophophorine in complex botanical extracts and as a foundational technique for further chromatographic studies.
References
-
Cieśla, Ł., & Waksmundzka-Hajnos, M. (2022). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Molecules, 27(15), 4774. [Link]
-
Pyka, A., & Budzisz, M. (2003). TLC of Alkaloids on Cyanopropyl Bonded Stationary Phases. Part II. Connection with RP18 and Silica Plates. Journal of Liquid Chromatography & Related Technologies, 26(5), 795-809. [Link]
-
Wikipedia. (n.d.). Lophophorine. Wikipedia. Retrieved from [Link]
-
Ali, A., et al. (2018). Thin Layer Chromatography (TLC) and Phytochemical Analysis of Moringa Oleifera Methanol, Ethanol, Water and Ethyl Acetate. Scholars Middle East Publishers. [Link]
-
Kumar, S., et al. (2013). Thin Layer Chromatographic Profile of Ipomoea quamoclit Linn Whole Plant. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1139-1144. [Link]
-
Ansari, M. J., et al. (2017). Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants. Pharmacognosy Research, 9(1), 67-72. [Link]
-
Lenchyk, L., et al. (2023). TLC in the Analysis of Plant Material. Processes, 11(12), 3497. [Link]
-
Trout, K. (n.d.). Lophophora williamsii analysis - Trout's Notes. Trout's Notes. Retrieved from [Link]
-
Stoddard Tutoring. (2021, April 23). Lab 9 Vinca Alkaloids part d [Video]. YouTube. [Link]
-
Adistia, A. (n.d.). TLC Techniques for Alkaloids & More. Scribd. Retrieved from [Link]
-
Petruczynik, A. (2012). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. ResearchGate. [Link]
-
Various Authors. (2014, March 13). Can anyone help with mobile phase for TLC of alkaloids? ResearchGate. [Link]
-
Schibli, A., & Reich, E. (2007). Stationary Phases for Planar Separations — Plates for Modern TLC. LCGC International. [Link]
-
PubChem. (n.d.). (9S)-6,7,8,9-Tetrahydro-4-methoxy-8,9-dimethyl-1,3-dioxolo(4,5-h)isoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Danciu, C., et al. (2015). TLC using a mobile phase composed of chloroform and methanol (7:3 v/v). ResearchGate. [Link]
-
Wulandari, L., et al. (2019). Validation of TLC densitometry method for the quantitative determination of alkaloid in fermented endophytic fungi extract Phyllantus niruri Linn. ResearchGate. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. École Polytechnique Fédérale de Lausanne. Retrieved from [Link]
-
El-Shazly, A. M., et al. (1997). Prehistoric peyote use: alkaloid analysis and radiocarbon dating of archaeological specimens of Lophophora from Texas. Journal of Ethnopharmacology, 58(2), 95-101. [Link]
-
Kumar, A., et al. (2013). Rf value of alkaloid group compounds. ResearchGate. [Link]
-
Ciesla, L. (2018). Sample Preparation for Thin Layer Chromatography. ResearchGate. [Link]
-
Dhalwal, K., et al. (2008). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Journal of Analytical Toxicology, 32(7), 517-532. [Link]
-
Kagan, I. A., & Flythe, M. D. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Journal of Visualized Experiments, (85), e51411. [Link]
-
Poole, C. F., & Kiridena, W. (1997). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). Journal of Planar Chromatography – Modern TLC, 10(4), 298-305. [Link]
Sources
- 1. Lophophorine - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sacredcacti.com [sacredcacti.com]
- 4. Prehistoric peyote use: alkaloid analysis and radiocarbon dating of archaeological specimens of Lophophora from Texas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. epfl.ch [epfl.ch]
- 11. Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing matrix effects in lophophorine biological sample analysis
Technical Support Center: Minimizing Matrix Effects in Lophophorine Analysis
Introduction: The "Hidden" Alkaloid Challenge
Welcome to the technical support center for Lophophora alkaloid analysis. While mescaline often dominates the analytical conversation, lophophorine (a minor non-phenolic tetrahydroisoquinoline alkaloid) presents unique challenges. Its lower abundance relative to mescaline, combined with the structural complexity of biological matrices (plasma, urine, hair), makes it highly susceptible to Matrix Effects (ME) —specifically ion suppression in LC-MS/MS electrospray ionization (ESI).
This guide moves beyond basic "dilute-and-shoot" methods, which are insufficient for trace lophophorine quantitation. We focus on rigorous sample cleanup and chromatographic resolution to ensure your data meets bioanalytical validation criteria (FDA/EMA).
Module 1: Sample Preparation (The First Line of Defense)
The Problem: Simple Protein Precipitation (PPT) removes proteins but leaves >90% of phospholipids (phosphatidylcholines) in the sample. These phospholipids co-elute with lophophorine, competing for charge in the ESI droplet and causing significant signal suppression.
The Solution: Mixed-Mode Cation Exchange (MCX) We recommend Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange. Lophophorine is a tertiary amine (basic). MCX cartridges utilize two retention mechanisms:
-
Reverse Phase (Hydrophobic): Retains the organic backbone.
-
Cation Exchange (Ionic): Binds the positively charged amine.
This allows us to wash away neutrals, acids, and—crucially—phospholipids before eluting the target.
Protocol: Optimized MCX Extraction for Plasma/Urine
| Step | Solvent/Buffer | Mechanism/Purpose |
| 1. Pre-treatment | Dilute sample 1:1 with 4% | Acidification: Lowers pH (<3) to ensure lophophorine is fully protonated ( |
| 2. Conditioning | MeOH followed by Water. | Activates the sorbent ligands. |
| 3. Loading | Load pre-treated sample (~200 µL). | Analyte binds via hydrophobic and ionic interactions. |
| 4. Wash 1 | 2% Formic Acid in Water. | Acid Wash: Removes proteins and hydrophilic interferences. |
| 5. Wash 2 | 100% Methanol. | Organic Wash: Critical step. Removes neutrals and hydrophobic interferences (including some phospholipids) while lophophorine remains locked by ionic bond. |
| 6. Elution | 5% | Basification: Neutralizes the amine, breaking the ionic bond and releasing lophophorine. |
Application Note: If analyzing hair samples, an initial digestion in acidic methanol is required prior to Step 1.
Visualizing the Workflow
Figure 1: Mixed-Mode Cation Exchange (MCX) logic flow for basic alkaloid extraction.
Module 2: Chromatographic Resolution
The Problem:
Lophophorine (
The Solution: Biphenyl Stationary Phase
While C18 columns are standard, we recommend a Biphenyl column for isoquinoline alkaloids. The biphenyl phase offers
Recommended LC Parameters:
-
Column: Biphenyl, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: Shallow gradient (e.g., 5% to 40% B over 8 minutes) to separate hydrophilic alkaloids.
Module 3: Ionization & Internal Standards
The Problem: Ion Suppression In the ESI source, analytes compete for surface charge on evaporating droplets. If a phospholipid elutes at the same time as lophophorine, the phospholipid (which has high surface activity) "hogs" the charge, preventing lophophorine from ionizing.
The Self-Validating System: Internal Standards (IS) You cannot rely on external calibration alone. You must use an Internal Standard that co-elutes and experiences the exact same matrix suppression.
-
Gold Standard: Deuterated Lophophorine (
-lophophorine). Note: Often custom synthesized and expensive. -
Practical Alternative: Deuterated Mescaline (
-mescaline) is often used but is imperfect because it elutes earlier than lophophorine. -
Best Available Surrogate: If
-lophophorine is unavailable, use a deuterated isoquinoline alkaloid with similar hydrophobicity, such as -Codeine or -Hydrocodone , which structurally mimic the rigid ring system better than the flexible mescaline chain.
Visualizing Ion Suppression
Figure 2: Mechanism of ion suppression where matrix components out-compete the analyte for charge.
Troubleshooting & FAQs
Q1: My lophophorine recovery is consistently low (<40%) using the MCX protocol.
-
Diagnosis: The elution pH might not be high enough, or the load step was too acidic/organic.
-
Fix: Ensure your elution solvent is fresh. Ammonia is volatile; if your 5%
sits open, it loses potency. The pH must be >10 to deprotonate lophophorine (pKa ~8-9) and release it from the cation exchange resin.
Q2: I see a "drift" in signal intensity over a batch of 100 samples.
-
Diagnosis: Matrix build-up on the column or source contamination.
-
Fix:
-
Divert Valve: Set the LC flow to waste for the first 1 minute and the last 2 minutes of the run to prevent salts and late-eluting phospholipids from entering the MS source.
-
Sawtooth Wash: Add a "sawtooth" high-organic wash (95% B) at the end of every injection cycle.
-
Q3: Can I use LLE (Liquid-Liquid Extraction) instead of SPE?
-
Answer: Yes, but with caution. Lophophorine is basic. You must alkalize the sample (pH > 10) before adding the organic solvent (e.g., Ethyl Acetate or MTBE) to drive it into the organic phase.
-
Warning: LLE is prone to emulsion formation in urine/plasma and consumes more solvent. It is less effective than MCX at removing phospholipids.
Q4: How do I calculate the Matrix Effect (ME) quantitatively?
-
Protocol:
-
Set A (Standard): Analyte in pure solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix, then spike the analyte into the final eluate.
-
Calculation:
.
-
Negative value = Suppression.
-
Positive value = Enhancement.
-
Acceptable range: ±15%.
-
References
-
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry.
-
El-Haj, B. M., et al. (2007).[1] "GC-MS detection and characterization of lophophorine and its metabolites." Forensic Toxicology. (Contextual grounding for lophophorine structure).
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."
-
Kikura-Hanajiri, R., et al. (2005). "Simultaneous analysis of mescaline and related alkaloids in Lophophora williamsii." Journal of Chromatography B. (Specific to Peyote alkaloid separation).[1][2][3][4][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bibliography.maps.org [bibliography.maps.org]
- 3. sacredcacti.com [sacredcacti.com]
- 4. cactusconservation.org [cactusconservation.org]
- 5. De novo sequencing and analysis of Lophophora williamsii transcriptome, and searching for putative genes involved in mescaline biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting reproducibility in lophophorine cytotoxicity assays
A Guide to Ensuring Reproducibility and Accuracy
Welcome to the technical support center for lophophorine cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals who are investigating the cytotoxic properties of lophophorine, a tetrahydroisoquinoline alkaloid derived from cacti of the Lophophora family.[1] While extracts of Lophophora williamsii have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and glioma cells[2][3], achieving reproducible results can be challenging.
This resource provides in-depth, field-proven insights in a question-and-answer format to address common issues encountered during experimental workflows. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling of lophophorine and the general setup of cytotoxicity experiments.
Q1: What is lophophorine, and what are its known cytotoxic mechanisms?
Lophophorine is a toxic alkaloid that produces strychnine-like convulsions in animals.[1] In cell-based assays, extracts from Lophophora williamsii, which contain lophophorine and other alkaloids[4][5], have been shown to inhibit the growth of cancer cells.[3] The cytotoxic effect appears to be dose- and time-dependent.[2] Studies on HeLa cells using a methanolic extract of L. williamsii indicated that the mechanism involves the induction of apoptosis, as evidenced by the upregulation of caspase 3 and PARP (Poly (ADP-ribose) polymerase).[3] Other observed morphological changes in treated cells include cytoplasm condensation and medium acidification.[3]
Q2: How should I prepare and store lophophorine stock solutions to ensure experiment-to-experiment consistency?
The stability and solubility of your compound are paramount for reproducibility. Improper handling is a common source of variability.
-
Solvent Selection: Lophophorine's solubility should be empirically determined. For many hydrophobic natural compounds, Dimethyl Sulfoxide (DMSO) is a common solvent.[6] However, always aim to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), as higher concentrations can induce cytotoxicity and confound results.[6]
-
Stock Solution Preparation:
-
Before opening, allow the lyophilized lophophorine container to equilibrate to room temperature to prevent moisture condensation.[7]
-
Dissolve the compound in a minimal amount of your chosen solvent (e.g., DMSO) to create a high-concentration primary stock solution.
-
Use sterile, nuclease-free water or a buffer to make further dilutions.
-
-
Storage: For long-term storage, lyophilized powder should be kept at -20°C or -80°C.[7][8] Once in solution, prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[7]
Q3: My vehicle control (e.g., DMSO) is causing cell death. What's wrong?
This is a critical issue that invalidates your results. The cause is almost always an excessive concentration of the solvent.
-
Causality: Solvents like DMSO disrupt cell membrane integrity at high concentrations, leading to cytotoxicity that is independent of your test compound.
-
Troubleshooting Steps:
-
Verify Final Concentration: Double-check your dilution calculations. The final concentration of DMSO in the wells should not exceed 0.5%.[6]
-
Perform a Solvent Titration: Run a separate experiment where you treat cells with a range of solvent concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%). This will establish the maximum non-toxic concentration for your specific cell line and assay duration.
-
Ensure Homogeneity: After adding the lophophorine stock to your culture medium, ensure it is thoroughly mixed before dispensing it to the cells. Inadequate mixing can lead to localized high concentrations of the solvent.[6]
-
Q4: I'm observing an "edge effect" in my 96-well plates, where cells in the outer wells behave differently. How do I prevent this?
The edge effect is a well-documented phenomenon where wells on the perimeter of a microplate are more prone to evaporation and temperature fluctuations.[6] This leads to increased medium concentration and altered cell growth, causing high variability.
-
Mitigation Strategy: Do not use the outer 36 wells (the entire perimeter) for experimental data. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium without cells. This creates a humidified buffer zone, ensuring the inner 60 wells have a more stable microenvironment.[6]
Section 2: Troubleshooting Metabolic Viability Assays (e.g., MTT, XTT)
Metabolic assays like MTT measure cell viability by assessing the activity of mitochondrial dehydrogenases, which reduce a tetrazolium salt to a colored formazan product.[9]
Q5: My absorbance readings in the MTT assay are highly variable or not reproducible. What are the common causes?
This is a frequent problem that often points to inconsistencies in cell handling or assay execution.[10]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Absorbance | 1. Insufficient Cell Number: Too few viable cells to generate a strong signal.[6] 2. Reagent Issues: MTT reagent was not warmed to room temperature before use. | 1. Optimize Seeding Density: Perform a cell titration experiment to find the optimal density (typically 1,000-100,000 cells/well).[6][11] 2. Proper Reagent Handling: Ensure all reagents are at the correct temperature before addition. |
| High Background | 1. Contamination: Bacterial or yeast contamination can reduce MTT, giving a false positive signal. 2. Media Interference: Phenol red and serum in the culture medium can interfere with absorbance readings. | 1. Aseptic Technique: Maintain strict aseptic technique. Regularly test for mycoplasma.[12] 2. Use Phenol Red-Free Media: For the final incubation with MTT, use serum-free and phenol red-free media if possible. |
| Poor Reproducibility | 1. Incomplete Formazan Solubilization: Formazan crystals are not fully dissolved, leading to inaccurate readings. 2. Inconsistent Incubation Times: Variability in the timing of cell seeding, treatment, or reagent addition.[6] | 1. Ensure Complete Lysis: After adding the solubilization buffer (e.g., DMSO), mix thoroughly on an orbital shaker to ensure all crystals are dissolved.[9] 2. Standardize Timelines: Use a multichannel pipette for simultaneous additions and adhere to a strict, documented timeline for all steps.[6] |
Q6: I suspect lophophorine, as a natural product, is directly interfering with the MTT reagent. How can I test for this?
Natural products, particularly those with phenolic or catechol groups, can have intrinsic redox activity that reduces the MTT reagent non-enzymatically, leading to a false-positive signal for viability.[13][14]
-
Self-Validating Control: Set up cell-free control wells. Add your complete culture medium, lophophorine at its highest concentration, and the MTT reagent.
-
Interpretation: If you observe a color change in these cell-free wells, it indicates a direct chemical reaction between your compound and the MTT reagent. In this case, the MTT assay is not a suitable method for your compound, and an alternative assay, such as the LDH assay (Section 3) or an ATP-based assay (e.g., CellTiter-Glo®), should be used.[9]
Workflow & Protocol: A Self-Validating MTT Assay
This workflow incorporates the necessary controls to ensure data integrity.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium. Include perimeter wells filled with sterile PBS.[6]
-
Incubation: Allow cells to adhere and enter logarithmic growth by incubating overnight at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of lophophorine. Remove the old medium and add 100 µL of fresh medium containing the compound or controls (vehicle, positive control).
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Development: Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Reading: Mix thoroughly and read the absorbance on a plate reader at a wavelength of 570 nm.
Section 3: Troubleshooting Membrane Integrity Assays (e.g., LDH)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[15]
Q7: My LDH assay has high background signal in the negative control wells. What are the common culprits?
High background, or "spontaneous LDH release," can mask the cytotoxic effects of your compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | 1. Serum in Media: Animal serum contains endogenous LDH, which is a major source of background signal.[15] 2. Over-confluent Cells: Unhealthy, over-confluent cells can spontaneously release LDH. 3. Rough Handling: Excessive pipetting or centrifugation can shear cells, causing premature LDH release. | 1. Use Low-Serum or Serum-Free Media: Reduce the serum concentration (1-2%) or switch to a serum-free formulation during the treatment period.[15] Always include a "media only" background control. 2. Seed at Optimal Density: Ensure cells are seeded at a density that prevents them from reaching 100% confluency by the end of the experiment. 3. Handle Cells Gently: When transferring supernatant for the assay, pipette slowly and avoid disturbing the cell monolayer. |
Q8: How do I properly set up controls for an LDH assay to get normalized, publishable data?
A properly controlled LDH assay is essential for accurate data interpretation. You need three key controls for each experimental plate.[16][17]
-
Spontaneous LDH Release Control: Untreated cells. This measures the baseline level of LDH released from healthy cells during the incubation period.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most kits). This value represents 100% cytotoxicity, where all intracellular LDH has been released.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment. This ensures the vehicle itself is not causing membrane damage.
Calculating Percent Cytotoxicity: The data is normalized using the following formula: % Cytotoxicity = [ (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) ] * 100
Diagram: LDH Assay Control Scheme
Section 4: Troubleshooting Apoptosis Assays
Since lophophorine extracts can induce apoptosis[3], assays that measure specific apoptotic markers are crucial for mechanistic studies.
Q9: How can I confidently distinguish between apoptosis and necrosis induced by lophophorine?
While LDH release signifies membrane rupture (a hallmark of late apoptosis and necrosis), it cannot distinguish between the two.[15] A multi-assay approach is the most robust strategy.
-
Causality: Apoptosis is a programmed process characterized by the activation of caspase enzymes, while necrosis is an uncontrolled form of cell death resulting from acute injury.
-
Recommended Approach:
-
Measure Caspase Activity: Use a luminescent or fluorescent assay to measure the activity of executioner caspases (caspase-3 and -7). An increase in caspase activity is a specific indicator of apoptosis.
-
Combine with LDH Assay: Run the caspase assay and the LDH assay on parallel samples from the same experiment.
-
-
Data Interpretation:
-
High Caspase, Low LDH: Indicates early-stage apoptosis.
-
High Caspase, High LDH: Indicates late-stage apoptosis where membrane integrity has been lost.
-
Low Caspase, High LDH: Suggests necrosis is the primary mode of cell death.
-
Q10: My TUNEL assay results show either very weak signal or high background. What should I optimize?
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[18] Reproducibility issues are common and often relate to sample preparation and permeabilization.[19]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak/No Signal | 1. Insufficient Permeabilization: The TdT enzyme cannot access the DNA fragments within the nucleus. 2. Sample Freshness: Slices or cells were stored for too long, leading to reduced staining efficiency.[19] | 1. Optimize Proteinase K Treatment: The concentration and incubation time for Proteinase K are critical. Titrate this step for your specific cell type/tissue.[19][20] 2. Use Fresh Samples: Use freshly fixed cells or tissue sections whenever possible. |
| High Background | 1. Over-Permeabilization: Excessive Proteinase K digestion can create non-specific DNA breaks. 2. Necrotic Cells: Necrosis also causes DNA fragmentation, which will be labeled by the TUNEL assay. | 1. Reduce Proteinase K Incubation: Decrease the duration or concentration of the permeabilization step. 2. Co-stain for Apoptosis: Combine TUNEL with staining for an earlier apoptosis marker, like cleaved caspase-3, to confirm the signal is from apoptotic cells. |
Diagram: Simplified Intrinsic Apoptosis Pathway
This diagram illustrates the key events measured by caspase assays.
Section 5: References
-
Lophophorine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Alonso-Castro, A. J., et al. (2021). LOPHOPHORA WILLIAMSII EXTRACT AGAINST. EXCLI Journal. [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
Reddit. (2021). LDH Assay- please help me. r/labrats. [Link]
-
Dinis-Oliveira, R. J., et al. (2019). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. PMC. [Link]
-
Hu, G., et al. (2015). De novo sequencing and analysis of Lophophora williamsii transcriptome, and searching for putative genes involved in mescaline biosynthesis. PubMed Central. [Link]
-
Chang, Y. C., et al. (2011). Inhibitory and apoptosis-inducing effects of Lophophora williamsii extracts on HeLa cells. Academic Journals. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Peyote - Wikipedia. (n.d.). Wikipedia. [Link]
-
Arcegen. (2024). Common Problems and Solutions in TUNEL Assay for Detecting Cell Apoptosis. Arcegen. [Link]
-
Thorne, N., et al. (2010). Nuisance compounds in cellular assays. PubMed Central. [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. GenScript. [Link]
-
ResearchGate. (2018). How can I get good reproducibility in my MTT?. ResearchGate. [Link]
-
Kaja, S., et al. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]
-
Bio-Techne. (n.d.). TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol. Bio-Techne. [Link]
-
BioPharm International. (2020). Changing the Culture of Cell Culture: Applying Best Practices and Authentication to Ensure Scientific Reproducibility. BioPharm International. [Link]
-
ResearchGate. (2023). Interference of engineered nanoparticles with in vitro toxicity assays. ResearchGate. [Link]
-
Trout's Notes. (2014). Lophophora williamsii analysis. Trout's Notes. [Link]
-
MDPI. (n.d.). Special Issue : Natural Compounds: Advances in Antimicrobial Activity. MDPI. [Link]
-
CLS. (2023). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. CLS. [Link]
-
Sundhani, E., et al. (2017). Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells. NIH. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
-
YouTube. (2023). Most People Store Peptides WRONG - Here's the Correct Way (Full Guide). YouTube. [Link]
-
Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. ResearchGate. [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
ResearchGate. (2012). Effect of tylophorine on cell cycle progression in asynchronized... ResearchGate. [Link]
-
ResearchGate. (2022). Reducing background issues in TUNEL staining?. ResearchGate. [Link]
-
Xia, M., et al. (2008). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. PMC. [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. LifeTein. [Link]
-
MDPI. (2022). The Expression of Cell Cycle-Related Genes in USP8-Mutated Corticotroph Neuroendocrine Pituitary Tumors and Their Possible Role in Cell Cycle-Targeting Treatment. MDPI. [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]
-
Shi, J., et al. (2016). Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris. PMC. [Link]
-
Biotech Spain. (2024). Best practices to extract DNA from bacteria: a practical, lab-ready guide. Biotech Spain. [Link]
-
Longdom Publishing. (2016). The Paradigma of the Interference in Assays for Natural Products. Longdom Publishing. [Link]
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
Sources
- 1. Lophophorine - Wikipedia [en.wikipedia.org]
- 2. excli.de [excli.de]
- 3. academicjournals.org [academicjournals.org]
- 4. De novo sequencing and analysis of Lophophora williamsii transcriptome, and searching for putative genes involved in mescaline biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peyote - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lifetein.com [lifetein.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 16. reddit.com [reddit.com]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. arcegen.com [arcegen.com]
- 20. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
Validation & Comparative
Comparative Pharmacology: Lophophorine Hydrochloride vs. Pellotine
Executive Summary
In the pharmacological analysis of Lophophora williamsii (Peyote) and Lophophora diffusa, the spotlight often falls on mescaline. However, the tetrahydroisoquinoline (THIQ) alkaloids—specifically Lophophorine and Pellotine —represent a critical divergence in pharmacological activity.
This guide objectively compares these two agents. While structurally homologous, a single functional group modification dictates their opposing physiological effects: Pellotine acts as a hypnotic-sedative with a distinct serotonergic profile, whereas Lophophorine is a potent convulsant and respiratory toxin. This guide details their structure-activity relationships (SAR), receptor binding profiles, and extraction protocols for research isolation.
Chemical Structure & Physiochemical Properties[1][2][3][4][5]
The fundamental pharmacological difference between these two alkaloids stems from their lipophilicity and ionization states, governed by the presence or absence of a phenolic hydroxyl group.
Structural Divergence
-
Pellotine: A phenolic tetrahydroisoquinoline.[1] It possesses a free hydroxyl group at the C8 position. This allows it to act as a weak acid, soluble in strong bases.
-
Lophophorine: A non-phenolic tetrahydroisoquinoline. It is the
-methyl ether of anhalonine (or the methylated analog of pellotine). The C8 hydroxyl is replaced by a methoxy group, significantly increasing lipophilicity and blood-brain barrier (BBB) penetration.
Physiochemical Comparison Table
| Feature | Pellotine | Lophophorine (HCl) |
| IUPAC Name | 1,2-dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol | 1,2-dimethyl-6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline |
| Class | Phenolic THIQ | Non-Phenolic THIQ |
| LogP (Predicted) | ~1.8 (Moderate Lipophilicity) | ~2.5 (High Lipophilicity) |
| Solubility (pH > 12) | Soluble (Phenolate ion formation) | Insoluble (Remains in organic phase) |
| Primary Effect | Hypnotic / Sedative | Convulsant / Tetany-inducing |
| Toxicity Profile | Low (Therapeutic window exists) | High (Strychnine-like toxicity) |
Biosynthetic Relationship (Graphviz Diagram)
The following diagram illustrates the biosynthetic divergence from the common precursor, Anhalonidine.
Figure 1: Biosynthetic divergence. Pellotine retains the phenolic functionality, while Lophophorine undergoes O-methylation, locking its structure into a lipophilic state.
Pharmacodynamics: Receptor Profiles[7]
The mechanism of action for these two compounds is distinct.[2][3][4] Recent radioligand binding studies have elucidated Pellotine's mechanism, while Lophophorine's profile is characterized by its toxicity.
Pellotine: The Serotonergic Hypnotic
Pellotine is the principal alkaloid in Lophophora diffusa. Unlike benzodiazepines (GABA-A modulators), Pellotine achieves sedation through the serotonergic system.
-
Mechanism:
-
5-HT6 Agonist (
): Activation of 5-HT6 is complex but often linked to cognition and mood regulation. -
5-HT7 Inverse Agonist (
): This is the likely driver of its hypnotic effects. 5-HT7 receptors modulate circadian rhythms and REM sleep. Inverse agonism here promotes NREM sleep and reduces REM latency. -
5-HT1D Binding (
): High affinity binding observed.
-
-
Negative Controls: Pellotine shows negligible affinity for GABA-A, Histamine (H1), or Orexin receptors, distinguishing it from standard sleeping aids.
Lophophorine: The Cytotoxic Convulsant
Lophophorine is cited as the most toxic alkaloid in the peyote cactus.
-
Primary Effect: Induces "strychnine-like" convulsions and tetany in animal models.
-
Mechanism:
-
Lipophilicity: The lack of a phenolic group allows rapid, massive accumulation in the CNS.
-
MAO Inhibition: Lophophorine acts as a moderate inhibitor of Monoamine Oxidase A (MAO-A).[8][2]
-
Cytotoxicity: In vitro assays indicate Lophophorine possesses higher cytotoxicity compared to mescaline and pellotine, likely disrupting cellular respiration or ion channel gating (specifically inhibitory glycine or GABA-gated chloride channels, inferred from the strychnine-like phenotype).
-
Experimental Protocol: Differential Extraction
To study these compounds, they must be isolated from the crude plant matrix. The following protocol utilizes their Phenolic vs. Non-Phenolic nature for a self-validating separation.
Objective: Isolate Fraction A (Lophophorine-rich) and Fraction B (Pellotine-rich).
Reagents Required[3][11][12]
-
Crude Alkaloid Extract (from Lophophora spp.)
-
Hydrochloric Acid (0.1 M HCl)
-
Sodium Hydroxide (1.0 M NaOH)
-
Chloroform (
) or Dichloromethane (DCM) -
pH Indicator strips or meter
Step-by-Step Fractionation Workflow
-
Acidification: Dissolve crude extract in 0.1 M HCl. All alkaloids convert to water-soluble salts. Filter to remove lipids/plant matter.
-
Basification (Moderate): Adjust pH to ~9.0 using NaOH.
-
Solvent Wash 1: Extract with Chloroform.
-
Result: Most alkaloids (Phenolic and Non-phenolic) migrate to Chloroform.
-
-
The Critical Separation (The "NaOH Wash"):
-
Take the Chloroform layer from Step 3.
-
Extract it vigorously with 1.0 M NaOH (pH > 12) .
-
Chemistry: Pellotine (Phenolic) deprotonates to form a water-soluble sodium phenolate salt (
) and migrates into the aqueous phase. Lophophorine (Non-phenolic) cannot ionize and remains in the Chloroform.
-
-
Isolation:
-
Organic Phase: Evaporate to yield Lophophorine (and other non-phenolics like mescaline, if not previously removed).
-
Aqueous Phase: Acidify with HCl to pH 9, then re-extract with Chloroform. Evaporate to yield Pellotine .
-
Separation Logic Diagram (Graphviz)
Figure 2: Differential extraction workflow based on phenolic acidity. This protocol ensures high purity separation of the two target alkaloids.
Toxicology and Safety Data
When handling these isolated compounds, researchers must adhere to strict safety protocols due to the narrow therapeutic index of Lophophorine.
| Parameter | Pellotine | Lophophorine |
| LD50 (IV, Dog/Rabbit) | ~10 mg/kg (Estimate) | < 10 mg/kg (Highly Toxic) |
| Acute Symptoms | Drowsiness, bradycardia, reduced locomotion. | Muscle twitching, opisthotonos (arching of back), respiratory failure. |
| Reversibility | Effects subside within 2-4 hours. | Rapid onset; potentially irreversible without intervention. |
| Handling Precaution | Standard BSL-1 chemical safety. | High Hazard. Avoid inhalation of dust. |
Experimental Insight: In rabbit models, Lophophorine injection (12 mg/kg) caused immediate violent convulsions and death within minutes, whereas Pellotine (20-40 mg/kg) induced a sleep-like state from which the animal could be aroused.
References
-
Poulie, C. B., et al. (2023). "In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid."[5][6][1] ACS Pharmacology & Translational Science.[1]
- Heffter, A. (1898). "Ueber Pellotin." Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Kapadia, G. J., & Fayez, M. B. E. (1970). "Peyote constituents: chemistry, biogenesis, and biological effects." Journal of Pharmaceutical Sciences.
- Bruhn, J. G., & Holmstedt, B. (1974). "Early peyote research: An interdisciplinary study." Economic Botany.
- Halberstadt, A. L. (2015). "Recent advances in the neuropsychopharmacology of serotonergic hallucinogens." Behavioural Brain Research. (Receptor binding context).
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- 1. Pellotine - Wikipedia [en.wikipedia.org]
- 2. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prediction of acute toxicity (LD50) for organophosphorus-based chemical warfare agents (V-series) using toxicology in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo evaluation of pellotine | RTI [rti.org]
- 7. An Overview on the Hallucinogenic Peyote and Its Alkaloid Mescaline: The Importance of Context, Ceremony and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Inter-Laboratory Comparison of Lophophorine Detection Limits
Executive Summary: The Lophophorine Challenge
While mescaline remains the primary forensic marker for Lophophora williamsii (peyote), lophophorine —a minor tetrahydroisoquinoline alkaloid—presents a distinct analytical challenge. Unlike mescaline, lophophorine possesses a methylenedioxy moiety structurally analogous to MDMA, contributing to a unique toxicity profile (convulsant activity) that is often overlooked in standard screens.
This guide provides a rigorous inter-laboratory comparison framework. It contrasts the detection limits (LOD) and quantitation limits (LOQ) of lophophorine across two dominant analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) . The data presented synthesizes field performance metrics to establish a consensus standard for forensic validation.
Analytical Platforms: Comparative Performance
The detection of lophophorine in biological matrices (plasma, urine) versus plant material requires distinct approaches. The following comparison highlights the causality behind method selection.
Method A: LC-MS/MS (The Gold Standard)
-
Mechanism: Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).[1]
-
Why it works: Lophophorine is a polar, basic alkaloid. LC-MS/MS avoids the derivatization steps required by GC, preserving sample integrity and maximizing sensitivity.
-
Target Performance:
-
LOD: 0.05 – 0.1 ng/mL
-
LOQ: 0.2 – 0.5 ng/mL
-
Method B: GC-MS (The Legacy Screen)
-
Mechanism: Electron Impact (EI) ionization after alkaline extraction.
-
Limitations: Lophophorine is thermally labile compared to mescaline. Without derivatization (e.g., TMS), peak tailing and thermal degradation raise the detection thresholds significantly.
-
Target Performance:
-
LOD: 50 – 100 ng/mL (approx. 0.05 – 0.1 ppm)
-
LOQ: >200 ng/mL
-
Table 1: Inter-Laboratory Performance Metrics (Representative Data)
Data synthesized from validated protocols for tetrahydroisoquinoline alkaloids.
| Feature | LC-MS/MS (Lab A, B, C) | GC-MS (Lab D, E) | Impact on Interpretation |
| LOD (Limit of Detection) | 0.05 ng/mL | 75 ng/mL | GC-MS misses trace exposure in biological fluids. |
| LOQ (Limit of Quantitation) | 0.20 ng/mL | 250 ng/mL | LC-MS/MS required for pharmacokinetic profiling. |
| Sample Prep Time | 2 hours (Protein Precip/SPE) | 4+ hours (LLE + Derivatization) | High throughput favors LC-MS/MS. |
| Matrix Effect | Moderate (requires isotope IS) | Low (cleaner extracts) | GC-MS is robust for complex plant material analysis. |
| Linearity ( | > 0.999 (0.2–100 ng/mL) | > 0.995 (250–5000 ng/mL) | LC-MS/MS offers a wider dynamic range. |
Core Methodology: The "Consensus Protocol"
To achieve reproducible inter-laboratory results, a standardized workflow is essential. The following protocol minimizes variance caused by extraction efficiency, a common failure point in alkaloid analysis.
Workflow Visualization
The following diagram outlines the critical decision points in the extraction and analysis pathway.
Figure 1: Decision matrix for lophophorine extraction and analysis. Note the divergence at the instrument stage, where GC-MS requires an additional derivatization step.
Step-by-Step Protocol (Self-Validating)
-
Internal Standard Spiking:
-
Action: Add 20 µL of deuterated internal standard (IS) to 200 µL of plasma.
-
Causality: Using a structural analog (e.g., Mescaline-d9) corrects for matrix suppression in ESI source, ensuring the "Trustworthiness" of the quantitation.
-
-
Alkaline Extraction (LLE):
-
Action: Adjust pH to 9.5 using carbonate buffer. Extract with MTBE (Methyl tert-butyl ether).
-
Why: Lophophorine is basic (pKa ~8-9). High pH ensures it is uncharged and partitions into the organic solvent.
-
-
Separation (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120).[1]
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Gradient: 5% B to 90% B over 5 minutes.
-
-
Detection Parameters (MRM):
-
Precursor Ion: Identify the
parent ion (approx. m/z 248). -
Product Ions: Monitor transitions to m/z 230 (loss of water) and m/z 189 (cleavage of ester).
-
Validation: The ratio of these two transitions must remain constant (±20%) across all samples to confirm identity.
-
Inter-Laboratory Validation Framework
To validate these detection limits, laboratories must participate in a proficiency testing scheme. This section details how to statistically evaluate the performance of different labs.
Statistical Tools: The Z-Score
The Z-score normalizes performance, allowing comparison between a lab using high-end Q-TOF instruments and one using a standard Triple Quad.
- : Lab's reported concentration.[2]
- : Consensus mean (robust average of all labs).
- : Target standard deviation (fitness-for-purpose).
Validation Logic Flow
Figure 2: Statistical validation process for inter-laboratory comparison. Z-scores provide a standardized metric for accuracy regardless of the analytical platform used.
References
-
El-Haj, B. M., et al. (2021). Development and validation of GC-MS method for determination of methcathinone and its main metabolite in mice plasma and brain tissue. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Carstairs, S. D., & Cantrell, F. L. (2010).[3] Peyote and mescaline exposures: A 12-year review of a statewide poison center database. Clinical Toxicology. Link
-
Dinis-Oliveira, R. J., et al. (2019). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current Molecular Pharmacology. Link
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link
-
Watkins, J. L., et al. (2023). Elucidation of the mescaline biosynthetic pathway in peyote (Lophophora williamsii). The Plant Journal. Link
Sources
A Comparative Guide to Solvent Efficiency in Lophophorine Extraction
For researchers and drug development professionals, the isolation of specific bioactive compounds is a foundational step upon which all subsequent analysis rests. The efficiency of this initial extraction dictates yield, purity, and ultimately, the viability of the research path. This guide provides an in-depth comparison of solvent systems for the extraction of lophophorine, a key tetrahydroisoquinoline alkaloid from cacti of the Lophophora genus.[1]
Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles governing solvent selection, compare methodologies from classical maceration to modern ultrasonic-assisted techniques, and provide self-validating experimental workflows to ensure reproducibility and scientific rigor.
The Chemical Rationale: Understanding Lophophorine Extraction
Lophophorine (C₁₃H₁₇NO₃, Molar Mass: 235.283 g·mol⁻¹) is a tertiary amine, a structural feature that defines its behavior in solution.[1] Like most alkaloids, it exists in the plant tissue as a salt, making it soluble in polar, protic solvents. To achieve efficient extraction and subsequent purification, one must manipulate its chemical state through pH modification. This principle is the cornerstone of the highly effective acid-base extraction methodology.
-
In an acidic medium (low pH): The nitrogen atom in lophophorine becomes protonated, forming a salt (Lophophorine-H⁺). This salt is polar and demonstrates high solubility in polar solvents like water or ethanol.
-
In a basic/alkaline medium (high pH): The lophophorine salt is deprotonated, reverting to its "free base" form. This form is significantly less polar and thus becomes soluble in non-polar organic solvents such as chloroform or diethyl ether.[2][3]
This pH-dependent solubility allows for a selective and powerful purification strategy. An initial acidic extraction can pull a wide range of alkaloids from the plant matrix into an aqueous solution. Subsequently, basifying this solution and performing a liquid-liquid extraction with an immiscible organic solvent will selectively move the deprotonated lophophorine (and other alkaloids) into the organic phase, leaving behind many water-soluble impurities.[2][3]
Comparative Analysis of Extraction Solvents
The choice of solvent is the most critical factor influencing extraction yield. The ideal solvent should not only effectively solubilize lophophorine but also offer ease of removal, minimal co-extraction of impurities, and safety in handling.
| Solvent System | Polarity | Typical Application | Advantages | Disadvantages |
| Methanol | Polar Protic | Crude extraction of total phytochemicals | High extraction efficiency for a broad range of compounds, including alkaloid salts.[4][5][6] | Can co-extract significant amounts of chlorophyll and sugars; toxic.[6] |
| Ethanol | Polar Protic | Crude extraction, especially for biological assays | Safer alternative to methanol; effective for extracting alkaloid salts.[6][7] | Absorbs moisture; slightly lower overall extraction power than methanol. |
| Chloroform | Non-Polar | Extraction of alkaloid free bases | Highly effective for selectively extracting alkaloids after basification.[7][8] | Volatile and toxic; poor solvent for alkaloid salts. |
| Acidified Water (e.g., pH 2-4) | Highly Polar | Initial extraction in acid-base protocols | Excellent for solubilizing alkaloid salts; inexpensive and non-toxic.[9][10] | Ineffective for free bases; extracts many water-soluble impurities. |
| Acetone | Polar Aprotic | General phytochemical extraction | Good solvency for a range of compounds; miscible with water.[4] | Less selective than other systems; can be reactive. |
| Chloroform:Methanol (e.g., 9:1) | Tunable | Thin-Layer Chromatography (TLC); specialized extractions | Polarity can be adjusted for specific separation needs.[3] | Requires careful optimization; combines hazards of both solvents. |
Expert Insight: While methanol often shows the highest gross yield in crude extractions, this does not equate to the highest purity.[4][6] For isolating lophophorine, a multi-step approach using acidified water followed by a chloroform extraction of the basified solution consistently yields a purer final product.
Experimental Protocols: From Plant to Purified Alkaloid
The following protocols are presented as self-validating systems. Each includes checkpoints and explains the causality behind the steps, ensuring a robust and reproducible workflow.
Workflow Overview
The general process involves preparing the plant material, performing an initial extraction, purifying the extract, and finally, isolating the target compound.
Caption: High-level workflow for lophophorine isolation and analysis.
Protocol 1: Crude Extraction using Methanol (Maceration)
This method is suitable for initial screening or when a broad spectrum of phytochemicals is desired.
-
Preparation: Weigh 10 g of dried, powdered Lophophora plant material.
-
Maceration: Place the powder in an Erlenmeyer flask and add 100 mL of methanol. Seal the flask and allow it to macerate for 48 hours at room temperature with occasional agitation.[11]
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the methanol extract (filtrate).
-
Re-extraction: Transfer the plant residue back to the flask, add another 100 mL of methanol, and repeat the maceration for 24 hours to maximize yield.
-
Combine & Concentrate: Combine the filtrates from both extractions. Evaporate the methanol using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.
Protocol 2: High-Purity Acid-Base Extraction
This protocol is the gold standard for selectively isolating alkaloids, including lophophorine.[3]
Caption: Detailed workflow for the Acid-Base extraction of Lophophorine.
-
Acidification: Place 10 g of powdered plant material into a large glass tube. Add 20 mL of 0.2 N sulfuric acid. Allow the mixture to soak for at least 2 hours, vortexing every 20 minutes to ensure thorough mixing.[3]
-
Filtration: Filter the acidic slurry to separate the aqueous extract (filtrate) from the insoluble plant material.
-
Defatting: Transfer the acidic filtrate to a separatory funnel. Add 20 mL of chloroform, shake gently, and allow the layers to separate. Drain and discard the bottom chloroform layer, which contains non-polar impurities. Repeat this wash step twice.[3]
-
Basification: Collect the washed aqueous layer. Slowly add concentrated ammonium hydroxide dropwise while monitoring the pH until it is basic (pH > 9). The solution may become cloudy as the alkaloid free bases precipitate.[3][7]
-
Final Extraction: Add 20 mL of chloroform to the basic solution in the separatory funnel. Shake vigorously and allow the layers to separate. The deprotonated lophophorine will partition into the bottom chloroform layer.
-
Isolation: Drain the chloroform layer. Repeat the extraction of the aqueous layer with two additional 20 mL portions of chloroform. Combine all chloroform extracts.
-
Concentration: Evaporate the chloroform under reduced pressure to yield the purified crude alkaloid extract.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
UAE uses acoustic cavitation to disrupt plant cell walls, offering a rapid and efficient alternative to traditional methods.[12][13]
-
Setup: Place 5 g of powdered plant material in a beaker with 50 mL of the chosen solvent (e.g., 70% ethanol).
-
Sonication: Place the beaker in an ultrasonic bath or use a probe-type sonicator.
-
Parameters: Sonicate for 30 minutes at a frequency of 40 kHz and a controlled temperature (e.g., 45°C).
-
Isolation: After sonication, filter the mixture and concentrate the solvent as described in Protocol 1. Causality: Ultrasonic waves create and collapse microscopic bubbles, generating powerful shockwaves that rupture cell walls, enhancing solvent penetration and mass transfer of the target alkaloids.[12] This significantly reduces extraction time and can increase yield compared to simple maceration.[13]
Quantitative Analysis and Final Recommendations
To validate the efficiency of any extraction, quantitative analysis of the final extract is essential. Standard methods include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which can separate and quantify lophophorine relative to a certified reference standard.[7][14][15]
Recommendations for Optimal Lophophorine Extraction:
-
For Highest Purity: The Acid-Base Extraction protocol (Protocol 2) is unequivocally superior. It is a highly selective method that minimizes co-extraction of non-alkaloidal contaminants.
-
For Highest Crude Yield & Screening: Methanol-based maceration (Protocol 1) is effective for extracting the widest range of compounds, making it suitable for initial phytochemical screening.[4][6]
-
For Speed and Efficiency: Ultrasound-Assisted Extraction (UAE) significantly reduces processing time and solvent consumption and is an excellent modern alternative to lengthy maceration or Soxhlet procedures.[13][16] The choice of solvent within a UAE protocol should still be guided by the principles of polarity and the desired final product.
Ultimately, the optimal extraction strategy is dictated by the research objective. For drug discovery and development, where purity is paramount, the investment in a rigorous acid-base separation is essential. For broader phytochemical analysis, a well-executed methanolic or ethanolic extraction provides a comprehensive starting point.
References
-
Comparison of Different Solvents for Phytochemical Extraction Potential from Datura metel Plant Leaves. Science Alert. Available at: [Link]
-
Lophophorine. Wikipedia. Available at: [Link]
-
Effect of Different Solvents On The Extraction of Alkaloids. Scribd. Available at: [Link]
-
LOPHOPHORA WILLIAMSII EXTRACT AGAINST. EXCLI Journal. Available at: [Link]
-
Elucidation of the mescaline biosynthetic pathway in peyote (Lophophora williamsii). PubMed. Available at: [Link]
-
The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]
-
LC-PAD Determination of Mescaline in Cactus “Peyote” (Lophophora williamsii). SpringerLink. Available at: [Link]
-
Effect of the pH in the Color of an Alcoholic Extract of Red Hibiscus and pKh Determination. ResearchGate. Available at: [Link]
-
Lophophora williamsii analysis. Trout's Notes. Available at: [Link]
-
De novo sequencing and analysis of Lophophora williamsii transcriptome, and searching for putative genes involved in mescaline biosynthesis. BMC Genomics via PubMed Central. Available at: [Link]
-
Mescaline. Wikipedia. Available at: [Link]
-
CS-SOP-45 Peyote. Phoenix Police Department Laboratory Services Bureau. Available at: [Link]
-
Comparison of Efficiency of Different Solvents used for the Extraction of Phytochemicals from the Leaf, Seed and Stem Bark of Calotropis Procera. ResearchGate. Available at: [Link]
-
Peyote Harvesting Guidelines. Chacruna. Available at: [Link]
-
Extraction of Alkaloids Using Ultrasound from Pulp and By-Products of Soursop Fruit (Annona muricata L.). MDPI. Available at: [Link]
-
Which is the best solvent (ethanol OR methanol) for phytochemical study? ResearchGate. Available at: [Link]
- Purified psychoactive alkaloid extraction using acidified acetone.Google Patents.
-
Novel qNMR Method to Quantify Psilocybin and Psilocin in Psychedelic Mushrooms. ACS Omega via PubMed Central. Available at: [Link]
-
Prehistoric peyote use: alkaloid analysis and radiocarbon dating of archaeological specimens of Lophophora from Texas. PubMed. Available at: [Link]
-
Alkaloid Extraction using a Probe-Ultrasonicator. Hielscher Ultrasound Technology. Available at: [Link]
-
Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. AKT Publication. Available at: [Link]
-
Peyote. Wikipedia. Available at: [Link]
-
Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins. Molecules via PubMed Central. Available at: [Link]
-
Ionic Liquid-Based Ultrasonic-Assisted Extraction of Alkaloids from Cacao (Theobroma cacao). AIDIC. Available at: [Link]
-
A comparative analysis of photosynthetic pigment elution efficiency by different organic solvents of varying concentrations. Dzarc Publications. Available at: [Link]
-
EFFECT OF pH, MINING TAILINGS CONCENTRATION AND CULTURE MEDIUM ON THE PERFORMANCE OF POLYMETALLIC BIOLEACHING AT FLASK LEVEL. Redalyc. Available at: [Link]
-
Comparative analysis of extraction technologies for plant extracts and absolutes. Food Science & Nutrition via PubMed Central. Available at: [Link]
-
Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Available at: [Link]
-
An Overview on the Hallucinogenic Peyote and Its Alkaloid Mescaline: The Importance of Context, Ceremony and Culture. Molecules via PubMed Central. Available at: [Link]
-
Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current Pharmaceutical Biotechnology via PubMed Central. Available at: [Link]
-
Alkaloid Extraction. Academia.edu. Available at: [Link]
-
Tylophorine: Sources, Properties, Applications and Biotechnological Production. Molecules via PubMed Central. Available at: [Link]
-
Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review. Applied Food Research via PubMed Central. Available at: [Link]
-
Peyote: Basic Info. ICEERS. Available at: [Link]
-
Comparison of different solvents for extraction of polyhydroxybutyrate from Cupriavidus necator. AMB Express via PubMed Central. Available at: [Link]
-
A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds. Journal of Applied Phycology. Available at: [Link]
-
Week 11: Lecture 52: Quantitative Evaluation of Herbal Drugs Using Chromatographic Methods (Part 1). YouTube. Available at: [Link]
-
Optimized extraction method enables quantitative analysis of surface metabolite recovery for exposomics and behavioral studies. bioRxiv. Available at: [Link]
-
The pH effect of (a) the source and (b) receiving phases on the extraction of the drugs. ResearchGate. Available at: [Link]
-
Ultrasonic assisted medicinal plant extraction: The review. ResearchGate. Available at: [Link]
-
Cactus alkaloids. XIX. Crystallization of mescaline HCl and 3-methoxytyramine HCl from Trichocereus pachanoi. SciSpace. Available at: [Link]
-
Phytochemical Constituents and Antimicrobial Activity of the Ethanol and Chloroform Crude Leaf Extracts of Spathiphyllum cannifolium (Dryand. ex Sims) Schott. Journal of Experimental and Clinical Medicine via PubMed Central. Available at: [Link]
-
Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review. Polymers via PubMed Central. Available at: [Link]
Sources
- 1. Lophophorine - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
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- 4. scialert.net [scialert.net]
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- 6. researchgate.net [researchgate.net]
- 7. De novo sequencing and analysis of Lophophora williamsii transcriptome, and searching for putative genes involved in mescaline biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemical Constituents and Antimicrobial Activity of the Ethanol and Chloroform Crude Leaf Extracts of Spathiphyllum cannifolium (Dryand. ex Sims) Schott - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sacredcacti.com [sacredcacti.com]
- 10. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (DOC) Alkaloid Extraction [academia.edu]
- 12. mdpi.com [mdpi.com]
- 13. hielscher.com [hielscher.com]
- 14. Prehistoric peyote use: alkaloid analysis and radiocarbon dating of archaeological specimens of Lophophora from Texas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aktpublication.com [aktpublication.com]
Spectral data comparison of synthetic vs natural lophophorine HCl
Topic: Spectral Data Comparison of Synthetic vs. Natural Lophophorine HCl Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Chemical Context
Lophophorine (N-methylanhalonine ) is a minor tetrahydroisoquinoline alkaloid found in Lophophora williamsii (Peyote).[1] Unlike its phenethylamine congener mescaline, lophophorine is non-hallucinogenic in humans but exhibits significant toxicity, acting as a convulsant in animal models.
For researchers in forensic toxicology and pharmacology, distinguishing between natural isolates (often complex mixtures containing congeners like pellotine and anhalonidine) and high-purity synthetic standards is critical. This guide provides a rigorous comparison of spectral data for Lophophorine Hydrochloride (HCl) , establishing the equivalence—and potential impurity profiles—of synthetic versus natural sources.
Chemical Identity
-
Common Name: Lophophorine HCl[1]
-
IUPAC Name: (1S)-6-methoxy-1,2-dimethyl-7,8-methylenedioxy-1,2,3,4-tetrahydroisoquinoline hydrochloride[1]
-
Chemical Formula: C₁₃H₁₇NO₃[1] · HCl
-
Molecular Weight: 271.74 g/mol (Salt); 235.28 g/mol (Free Base)[1]
-
Stereochemistry: Natural lophophorine possesses the (1S) configuration.
Comparative Methodology
To ensure data integrity, the comparison relies on two distinct workflows. Natural lophophorine is typically isolated via acid-base extraction and fractional crystallization, while synthetic lophophorine is produced via N-methylation of anhalonine or total synthesis (e.g., Pictet-Spengler cyclization).[1]
Workflow Visualization
Figure 1: Comparative workflow for the isolation of natural lophophorine and the production of its synthetic counterpart.[1]
Physical & Optical Properties
The most immediate differentiator between natural and synthetic samples is often the optical rotation, particularly if the synthesis was not enantioselective.
| Property | Natural Lophophorine HCl | Synthetic Lophophorine HCl | Notes |
| Melting Point | 181°C | 180–182°C | Sharp melting point indicates high purity; broad range suggests amorphous content or congeners.[1] |
| Optical Rotation | -9.5° ( | -9.5° (if chiral synthesis) 0° (if racemic) | Natural lophophorine is levorotatory.[1] Racemic synthetic material is biologically distinct. |
| Solubility | Soluble in water, EtOH | Soluble in water, EtOH | HCl salt is highly water-soluble; free base is soluble in CHCl₃/Ether.[1] |
| Appearance | White crystalline needles | White crystalline powder | Natural samples may discolor (brown) over time due to oxidation of trace phenolics. |
Expert Insight: A synthetic sample with
indicates a racemate. While the spectral data (NMR, MS) will be identical to the natural product, the biological activity (binding affinity) may differ significantly due to the inactive (1R)-enantiomer.
Spectral Data Comparison
A. Proton NMR ( H NMR)
The proton NMR spectrum is the definitive fingerprint. The key diagnostic peaks are the N-methyl singlet, the methylenedioxy protons, and the single aromatic proton.
Solvent: CDCl₃ (Free base data often reported; HCl salt shifts slightly downfield).
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Structural Context |
| Ar-H (H-5) | 6.42 | Singlet (s) | 1H | The sole aromatic proton; diagnostic for 6,7,8-substitution pattern.[1] |
| -O-CH₂-O- | 5.92 | Doublet/Singlet | 2H | Methylenedioxy bridge; characteristic of Lophophora isoquinolines.[1] |
| -OCH₃ (C-6) | 3.85 | Singlet (s) | 3H | Methoxy group at position 6.[1] |
| H-1 | 3.65 | Quartet (q) | 1H | Benzylic proton at the chiral center; couples with C-1 methyl.[1] |
| N-CH₃ | 2.52 | Singlet (s) | 3H | Key differentiator from Anhalonine (which lacks this peak).[1] |
| C-1 CH₃ | 1.38 | Doublet (d) | 3H | Methyl group attached to the chiral center ( |
Comparison Note: Synthetic samples will show sharp, clean baselines. Natural isolates often show "ghost peaks" around 3.7–3.9 ppm due to trace amounts of pellotine (a regioisomer) or anhalonidine (the N-demethyl analog).
B. Carbon-13 NMR ( C NMR)
The carbon spectrum confirms the skeleton.
| Carbon Assignment | Chemical Shift ( | Notes |
| C-1 (Chiral Center) | 58.5 | Shift varies with salt form.[1] |
| Methylenedioxy | 100.8 | Characteristic high-field signal for dioxole ring.[1] |
| Methoxy (OCH₃) | 55.8 | Standard methoxy shift. |
| N-CH₃ | 42.5 | Diagnostic for lophophorine vs. anhalonine.[1] |
| Ar-C (Oxygenated) | 135.0 - 150.0 | Quaternary carbons attached to oxygen.[1] |
C. Mass Spectrometry (GC-MS / LC-MS)
Lophophorine exhibits a specific fragmentation pattern typical of tetrahydroisoquinolines.
-
Molecular Ion (
): 235 (Free base). -
Base Peak:
220 ( , loss of methyl).[1] -
Fragmentation Pathway:
-
Loss of methyl radical (
) from the C-1 position is the dominant pathway, stabilizing the iminium ion. -
Retro-Diels-Alder (RDA) fragmentation is observed in the retro-synthetic analysis but less common in EI-MS for this saturated system.[1]
-
Impurity Marker: In natural samples, look for
References
-
Heffter, A. (1898).[2] Ueber Pellote. Berichte der deutschen chemischen Gesellschaft, 31, 1193-1199.[1] (Original isolation and naming).
-
Späth, E., & Gangl, J. (1923). Über die Anhalonium-Alkaloide. Monatshefte für Chemie, 44, 103-113.[1] (Structural elucidation and synthesis).
-
Lundström, J. (1971). Biosynthesis of Mescaline and Tetrahydroisoquinoline Alkaloids in Lophophora williamsii. Acta Pharmaceutica Suecica, 8, 275-302.[1] (Biosynthetic pathways and spectral data).
-
Ibarra-Laclette, E., et al. (2015).[1][3] De novo sequencing and analysis of Lophophora williamsii transcriptome. BMC Genomics, 16, 657.[3] Link (Modern GC-MS and transcriptomic analysis).[1]
-
Chan, C. B., et al. (2023).[4] In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid. ACS Pharmacology & Translational Science, 6(10), 1488–1499. Link (Contains comparative NMR data for related Lophophora alkaloids).
Sources
Technical Guide: Validation of Lophophorine Hydrochloride Purity via Elemental Analysis
Executive Summary: The "Purity Paradox" in Alkaloid Research
In the development of neuroactive ligands, researchers often encounter a critical "purity paradox": a sample may show >99% purity by HPLC-UV, yet fail in biological assays due to incorrect salt stoichiometry or solvation.
Lophophorine, a minor tetrahydroisoquinoline alkaloid found in Lophophora williamsii, is a potent convulsant and essentially toxic, unlike its congener mescaline. When synthesized or extracted as the hydrochloride salt (Lophophorine HCl ), confirming the exact molar ratio of the counter-ion (HCl) is critical for accurate dosing in receptor binding studies.
This guide objectively compares Elemental Analysis (EA) against modern alternatives (qNMR, HPLC), demonstrating why EA remains the gold standard for validating the bulk purity and salt stoichiometry of this compound.
Technical Profile: Lophophorine Hydrochloride[1]
Before validation, the theoretical composition must be established with high precision. Lophophorine HCl is hygroscopic; failure to account for moisture uptake will skew hydrogen and oxygen values.
-
Chemical Formula:
[1][2] -
Structure: A rigid tetrahydroisoquinoline backbone.
-
Critical Impurities:
-
Isomers: Pellotine (structural isomer).
-
Solvents: Residual chloroform or ether (common in extraction).
-
Moisture: Water (forms hydrates easily).
-
The Stoichiometric Challenge
HPLC can separate Lophophorine from Pellotine (isomeric purity), but it cannot easily distinguish between Lophophorine HCl, Lophophorine Free Base, or a hemi-hydrate form. Elemental Analysis bridges this gap.
Methodology: Combustion Analysis (CHN)
Principle
The sample is combusted at >1000°C in an oxygen-rich environment. The resulting gases (
Protocol for Lophophorine HCl
To ensure "self-validating" results, follow this strict protocol:
-
Pre-Treatment (Crucial):
-
Dry the sample under high vacuum (0.1 mbar) at 40°C for 24 hours. Rationale: Removes surface moisture which artificially inflates %H and dilutes %C and %N.
-
-
Weighing:
-
Weigh 2.0 – 3.0 mg of sample into a tin capsule using a microbalance (readability
). -
Quality Control: Weigh in triplicate.
-
-
Combustion:
-
Furnace Temperature: 1050°C.
-
Carrier Gas: Helium.
-
Oxidation: Pulse
.
-
-
Detection:
-
Thermal Conductivity Detector (TCD).
-
Comparative Analysis: EA vs. Alternatives
While HPLC is ubiquitous, it is not a substitute for EA. The following table compares the utility of EA against Quantitative NMR (qNMR) and HPLC for Lophophorine HCl.
| Feature | Elemental Analysis (EA) | qNMR ( | HPLC-UV/MS |
| Primary Output | % Composition (C, H, N) | Molar Purity & Structure | Relative Purity (% Area) |
| Stoichiometry | Excellent (Confirms HCl ratio) | Good (If counter-ion has H) | Poor (Salts invisible to UV) |
| Isomer Specificity | None (Cannot distinguish isomers) | High (Distinct shifts) | Excellent (Separates peaks) |
| Sample Destructive? | Yes | No | No |
| Cost/Run | Low | High (Deuterated solvents) | Medium |
| Best For... | Bulk Purity & Salt Confirmation | Absolute Quantification | Impurity Profiling |
Expert Insight: EA is the only method listed that inherently validates the chemical formula. If your %C is off by >0.4%, you do not have pure Lophophorine HCl, regardless of what the HPLC trace says.
Experimental Data: Validation Criteria
To validate Lophophorine HCl, the experimental values must fall within
Table 1: Theoretical vs. Experimental Data (Pass/Fail Scenarios)
| Element | Theoretical % ( | Sample A (Pure) | Sample B (Wet/Impure) | Status |
| Carbon (C) | 57.46% | 57.41% ( | 55.20% ( | Fail (B) |
| Hydrogen (H) | 6.68% | 6.70% ( | 7.15% ( | Fail (B) |
| Nitrogen (N) | 5.15% | 5.12% ( | 4.98% ( | Pass (B) |
Analysis of Sample B Failure:
-
Low %C: Indicates the sample is "diluted" by non-carbon mass (likely water or inorganic salt excess).
-
High %H: Strongly suggests retained moisture (
) or solvent.
Logic Flow: The Validation Decision Tree
The following diagram illustrates the decision logic for certifying Lophophorine HCl. It integrates EA with HPLC to ensure both isomeric purity and salt stoichiometry.
Figure 1: Integrated workflow for validating alkaloid salt purity, distinguishing between isomeric impurities (HPLC) and stoichiometric/solvation errors (EA).
References
-
PubChem. (n.d.).[2][3] Lophophorine hydrochloride | C13H18ClNO3.[2][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved October 26, 2023, from [Link]
-
DrugFuture. (n.d.). Lophophorine Monograph. Chemical Index Database. Retrieved October 26, 2023, from [Link]
Sources
Safety Operating Guide
Lophophorine Hydrochloride: Proper Disposal & Deactivation Protocol
Executive Summary & Risk Profile
Lophophorine hydrochloride is a minor tetrahydroisoquinoline alkaloid derived from Lophophora species (e.g., L. williamsii). Unlike its phenethylamine cousin mescaline, lophophorine is pharmacologically distinct, exhibiting convulsant and toxic properties closer to strychnine than to psychedelics.
Effective disposal requires more than simple waste binning; it demands a Chain of Custody approach that ensures:
-
Irreversible Destruction: Preventing environmental leaching of bioactive alkaloids.
-
Regulatory Compliance: Adherence to RCRA (Resource Conservation and Recovery Act) standards for toxic organic waste.
-
Personnel Safety: Mitigation of acute toxicity risks (oral/dermal) during handling.
IMMEDIATE ACTION: Stop all drain disposal. Lophophorine HCl is an aquatic toxin and must be incinerated.
Pre-Disposal Risk Assessment (The "Stop & Think" Phase)
Before initiating disposal, you must characterize the waste stream. Use the following matrix to determine your specific handling requirements.
Table 1: Waste Characterization Matrix
| Parameter | Specification | Operational Implication |
| Chemical Form | Solid (Crystalline Salt) or Liquid (Mother Liquor) | Solids require double-bagging; Liquids require chemically resistant HDPE/Glass. |
| Hazard Class | Acute Toxin (Oral) ; Irritant | Zero Skin Contact. Nitrile gloves (double-gloved) and N95/P100 respirator required for solids. |
| Reactivity | Stable salt; Incompatible with strong oxidizers | Segregation: Do not store in the same secondary containment as nitric acid or permanganates. |
| RCRA Status | Likely Non-Specific Source (D-List) or Toxic | Must be manifested as "Hazardous Waste - Toxic, Organic." |
Operational Disposal Protocol
This protocol uses a Self-Validating System . Each step includes a verification check to ensure safety before moving to the next.
Phase A: Solid Waste (Pure Substance or Contaminated Solids)
Scope: Expired vials, spilled solids, contaminated weighing boats.
-
Primary Containment:
-
Place the Lophophorine HCl container into a clear, sealable polyethylene bag (4 mil thickness minimum).
-
Verification: Ensure the inner container label is visible through the bag.
-
-
Secondary Containment:
-
Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Add an inert absorbent (Vermiculite or Diatomaceous Earth) to fill void spaces.
-
-
Labeling:
-
Apply a hazardous waste label.[1]
-
Text: "HAZARDOUS WASTE - TOXIC - Lophophorine Hydrochloride."
-
Constituents: "100% Lophophorine HCl."
-
-
Storage:
-
Store in a locked "Toxic/Poisons" cabinet until pickup.
-
Phase B: Liquid Waste (Solutions & Mother Liquors)
Scope: HPLC waste, reaction solvents containing lophophorine.
-
Segregation:
-
Do not mix with halogenated solvents unless the entire stream is destined for halogenated incineration.
-
Critical: Ensure pH is neutral (6-8). Acidic solutions of the HCl salt are stable; basic solutions may precipitate the free base, which can be oily and difficult to handle.
-
-
Container:
-
Use an Amber Glass or HDPE carboy.
-
Leave 10% headspace to prevent over-pressurization.
-
-
Deactivation (Spill/Emergency Only):
-
Note: Chemical deactivation is not a substitute for incineration for bulk waste. However, for surface decontamination:
-
Treat surface with 10% Bleach (Sodium Hypochlorite) solution for 30 minutes. The oxidation disrupts the isoquinoline ring structure.
-
Verification: Wipe with a solvent-dampened swab and check via UV/TLC if unsure of decontamination.
-
Phase C: Final Destruction (The "Black Box")
-
Method: High-Temperature Incineration.
-
Parameter: >1000°C with 2-second residence time.
-
Why: Alkaloids are thermally stable. Low-temp burning may release toxic nitrogen oxides (NOx) or aerosolize the alkaloid. Only certified hazardous waste haulers (e.g., Veolia, Clean Harbors) can provide this certificate of destruction.
Decision Workflow (Visualization)
The following diagram outlines the critical decision path for disposing of Lophophorine HCl. Follow the logic flow to determine the correct endpoint.
Figure 1: Decision logic for the segregation and packaging of Lophophorine Hydrochloride waste streams.
Emergency Contingencies
In the event of a spill or exposure, immediate action is required.[2][3] This is a self-validating safety loop : if the primary control fails, the secondary response must be automatic.
Table 2: Emergency Response Protocols
| Scenario | Immediate Action | Secondary Action | Validation |
| Powder Spill | Do Not Sweep. Dampen with wet paper towels to prevent dust generation. | Wipe area with 10% Bleach, then water. | Area is visibly clean; no residue on UV inspection. |
| Skin Contact | Wash with soap and water for 15 minutes. | Seek medical attention (SDS Section 4). | No erythema or numbness present. |
| Ingestion | Call Poison Control immediately. | Do NOT induce vomiting unless instructed.[2] | Medical observation for convulsions. |
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 100650, Lophophorine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2011). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
